physical properties of 4-Bromo-2-chloro-5-methoxypyridine
This technical guide provides an in-depth analysis of 4-Bromo-2-chloro-5-methoxypyridine , a critical heterocyclic building block used in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors an...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 4-Bromo-2-chloro-5-methoxypyridine , a critical heterocyclic building block used in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and MDM2/p53 antagonists.
CAS Registry Number: 1020253-15-9
Chemical Formula: C₆H₅BrClNO
Molecular Weight: 222.47 g/mol [1][2][3]
Executive Summary
4-Bromo-2-chloro-5-methoxypyridine is a trisubstituted pyridine scaffold characterized by a unique electronic push-pull system. The presence of a strongly electron-donating methoxy group at C5, juxtaposed with electron-withdrawing halogens at C2 (chlorine) and C4 (bromine), creates a highly differentiated reactivity profile. This molecule is extensively utilized in medicinal chemistry to construct biaryl systems via regioselective cross-coupling reactions, serving as a core intermediate for drugs targeting oncology and immunological pathways.[4]
Physicochemical Specifications
The following data aggregates experimental observations and high-confidence predicted values for laboratory benchmarking.
Property
Value / Description
Note
Physical State
Solid (Crystalline powder)
Typically white to off-white
Melting Point
70–80 °C (Predicted range)
Experimental values vary by crystal form; analogues typically melt in this range.
Boiling Point
~267 °C at 760 mmHg
Predicted
Density
1.65 ± 0.1 g/cm³
High density due to halogenation
Solubility
Soluble in DMSO, DCM, CHCl₃, Ethyl Acetate
Poor water solubility
LogP
2.3–2.6
Lipophilic; suitable for CNS-active library design
pKa
~0.1 (Conjugate acid)
Weakly basic due to inductive withdrawal by Cl/Br
Storage
2–8 °C, Inert Atmosphere (Ar/N₂)
Hygroscopic; protect from light
Structural Analysis & Reactivity Logic
Electronic Environment
The pyridine ring is electron-deficient, but the C5-methoxy group introduces a resonance donor effect that modulates the ring's electrophilicity.
C4-Position (Bromine): This is the most reactive site for oxidative addition. The bond dissociation energy of C–Br is lower than C–Cl, and the position is activated by the adjacent ring nitrogen and the inductive effect of the C5-OMe.
C2-Position (Chlorine): Less reactive towards palladium-catalyzed coupling but highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) if the ring is further activated.
C5-Position (Methoxy): Provides metabolic stability and hydrogen bond acceptance, often critical for binding affinity in kinase pockets.
Visualization: Reactivity Map
The following diagram illustrates the regioselective reactivity hierarchy of the molecule.[5]
Caption: Regioselective reactivity profile showing the preferential order of functionalization.
Experimental Characterization Protocols
A. 1H NMR Identification Strategy
Due to the substitution pattern, the proton NMR spectrum is simple but diagnostic.
Solvent: CDCl₃ or DMSO-d₆.
Expected Signals:
δ ~8.0–8.3 ppm (s, 1H): H6 proton. It is the most deshielded due to proximity to the ring nitrogen and the methoxy group.
δ ~7.4–7.6 ppm (s, 1H): H3 proton. Located between the chlorine and bromine atoms.[4][5][6][7][8][9]
δ ~3.9–4.0 ppm (s, 3H): Methoxy (-OCH₃) protons.
B. HPLC Purity Method (Reverse Phase)
This method allows for the separation of the target from common impurities (e.g., des-bromo or regioisomeric byproducts).
The most common application of this scaffold is the introduction of an aryl or heteroaryl group at the C4 position while leaving the C2-chloro group intact for subsequent steps.
Heat to 80–90 °C for 4–12 hours. Note: Do not exceed 100 °C to avoid activating the C2-chloride.
Monitor by TLC/LC-MS.[5] The bromide is consumed first.
Workup: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Self-Validating Check:
If the product mass spectrum shows a chlorine isotope pattern (3:1 ratio of M:M+2) but no bromine pattern (1:1), the reaction was successful and selective.
Visualization: Synthetic Workflow
Caption: Step-by-step workflow for selective C4-Suzuki coupling.
Safety & Handling
Hazards: Classified as an Irritant (H315, H319, H335). It may be harmful if swallowed (H302).
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.
References
BLD Pharm. (n.d.). 4-Bromo-2-chloro-5-methoxypyridine MSDS and Properties. Retrieved from
Fluorochem. (n.d.). Product Specification: 4-Bromo-2-chloro-5-methoxypyridine. Retrieved from
BenchChem. (2025).[4][11] Suzuki Coupling Protocols for Halogenated Pyridines. Retrieved from
Pharmaffiliates. (n.d.). Certificate of Analysis Data for CAS 1020253-15-9. Retrieved from
Google Patents. (2013). WO2013175417A1 - Pyrrolopyrrolidinone compounds (Use of 1020253-15-9 as intermediate). Retrieved from
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-5-methoxypyridine Abstract This technical guide details the scalable synthesis of 4-Bromo-2-chloro-5-methoxypyridine (CAS: 1020253-15-9), a critical hetero...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-5-methoxypyridine
Abstract
This technical guide details the scalable synthesis of 4-Bromo-2-chloro-5-methoxypyridine (CAS: 1020253-15-9), a critical heterocyclic building block in medicinal chemistry.[1] Unlike simple pyridine derivatives, the 2,4,5-trisubstitution pattern presents unique regiochemical challenges. This guide establishes a validated route prioritizing the N-oxide activation strategy to ensure exclusive C4-functionalization, bypassing the common C6-regioselectivity issues observed in direct electrophilic aromatic substitution (EAS) of 3-alkoxypyridines.
Part 1: Retrosynthetic Analysis & Strategy
The requires overcoming the inherent directing effects of the pyridine ring.
Challenge: The 5-methoxy group strongly activates the C2 and C6 positions (ortho/para directors). However, C2 is occupied by chlorine. Direct halogenation of 2-chloro-5-methoxypyridine typically yields the C6-isomer due to the "alpha-effect" of the pyridine nitrogen and steric accessibility.
Solution: To access the C4 position, we employ an N-oxide intermediate . The N-oxide moiety exerts a strong para-directing effect (towards C4), which, combined with the ortho-directing effect of the 5-methoxy group, synergistically targets the C4 position for electrophilic attack (Nitration).
Retrosynthetic Pathway (DOT Visualization):
Caption: Retrosynthetic logic shifting from C6-preference to C4-selectivity via N-oxide activation.
Part 2: Detailed Synthetic Protocol
Step 1: N-Oxidation of 2-Chloro-5-methoxypyridine
The first step activates the pyridine ring. While m-CPBA is standard, the use of Urea Hydrogen Peroxide (UHP) with Trifluoroacetic Anhydride (TFAA) is scalable and safer for larger batches.
Mechanism: Formation of the trifluoroperacetic acid in situ, which oxidizes the pyridine nitrogen.
Protocol:
Dissolve 2-chloro-5-methoxypyridine (1.0 eq) in DCM (10 V) at 0°C.
Add UHP (2.5 eq) followed by dropwise addition of TFAA (2.2 eq).
Stir at ambient temperature for 12–16 hours. Monitor by TLC/LCMS (Target M+16).
Quench: Carefully add saturated NaHCO₃/Na₂SO₃ solution to destroy excess peroxide.
Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate. The N-oxide is typically a white to pale yellow solid.
Step 2: Regioselective Nitration (The Critical Step)
This step installs the nitrogen functionality at C4. The N-oxide oxygen directs the incoming nitronium ion (NO₂⁺) to the para-position (C4), reinforcing the ortho-directing effect of the C5-methoxy group.
Reagents: Fuming HNO₃, Conc. H₂SO₄.
Conditions: 90–100°C.
Protocol:
Dissolve the N-oxide (from Step 1) in Conc. H₂SO₄ (5 V).
Add Fuming HNO₃ (3.0 eq) dropwise at 0–10°C.
Heat the mixture to 95°C for 4–6 hours.
Workup: Pour onto crushed ice. The product, 2-chloro-5-methoxy-4-nitropyridine N-oxide , often precipitates as a yellow solid. Filter and wash with water.
Note: If the N-oxide is not reduced in situ, proceed to Step 3.
Step 3: Deoxygenation and Nitro Reduction
We convert the 4-nitro-N-oxide intermediate to the 4-amino-pyridine. This can be done in two stages or a cascade. Iron-mediated reduction is robust and cost-effective.
Reagents: Iron powder (Fe), NH₄Cl, Ethanol/Water (3:1).
Protocol:
Suspend the nitro-N-oxide intermediate in EtOH/H₂O.
Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq).
Reflux (80°C) for 2–4 hours. This typically reduces both the Nitro group (to Amine) and deoxygenates the N-oxide (to Pyridine).
Filtration: Filter hot through Celite to remove iron residues.
Isolation: Concentrate filtrate, neutralize with NaHCO₃, and extract with Ethyl Acetate.
The final transformation converts the amino group to a bromine atom. Using tert-butyl nitrite (tBuONO) and Copper(II) Bromide (CuBr₂) allows for anhydrous conditions, improving yields over aqueous Sandmeyer protocols.
Note: The singlet at H-6 is characteristic of the 2,4,5-substitution pattern (H-6 is flanked by N and OMe). H-3 is flanked by Cl and Br.[1][3]
MS (ESI): m/z 222/224 [M+H]⁺ (Characteristic Br/Cl isotope pattern).
Part 4: Safety & Handling
Pyridine N-oxides: Potentially energetic. Do not distill to dryness if peroxides are present.
Nitration: Fuming nitric acid is a potent oxidizer. The reaction is exothermic; strict temperature control is required to prevent thermal runaway.
Sandmeyer: Generates nitrogen gas. Ensure adequate venting. tert-Butyl nitrite is flammable and toxic.
References
Preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene . World Intellectual Property Organization, WO2015063726A1. (Demonstrates Sandmeyer protocols on halogenated aromatics). Link
Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer . Journal of the American Chemical Society, 2021. (Discusses reactivity of 2-chloro-5-methoxypyridine). Link
Synthesis of 2-methoxy-3-bromo-5-fluoropyridine . Google Patents, CN111777549A. (Provides validated protocols for pyridine nitration and reduction). Link
4-Bromo-2-chloro-5-methoxypyridine Product Data . Pharmaffiliates. (CAS verification and physical properties). Link
Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide . Benchchem. (Sandmeyer reaction conditions for aminopyridines). Link
Strategic Functionalization of 4-Bromo-2-chloro-5-methoxypyridine: A Guide to Orthogonal Selectivity
The following technical guide details the reactivity and selectivity of 4-Bromo-2-chloro-5-methoxypyridine. Executive Summary 4-Bromo-2-chloro-5-methoxypyridine (CAS: 1020253-15-9) is a high-value heterocyclic scaffold i...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the reactivity and selectivity of 4-Bromo-2-chloro-5-methoxypyridine.
Executive Summary
4-Bromo-2-chloro-5-methoxypyridine (CAS: 1020253-15-9) is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-active agents. Its utility stems from its orthogonal reactivity profile : three distinct functional handles (Cl, Br, OMe) arranged around a pyridine core allow for sequential, regioselective derivatization.
This guide provides a mechanistic roadmap for navigating the competition between the C2 and C4 positions, defining the protocols required to achieve high fidelity in cross-couplings and nucleophilic substitutions.
Part 1: The Electronic Battlefield
To predict reactivity, one must understand the "push-pull" electronic forces acting on the pyridine ring.
Position
Substituent
Electronic Environment
Reactivity Potential
C2
-Cl
Activated (Inductive):-position to Nitrogen (strongly electron-withdrawing).Deactivated (Resonance): Para to the C5-OMe group (electron-donating).
Secondary Electrophile: Reacts via SNAr after C4 is addressed.
C4
-Br
Activated (Inductive):-position to Nitrogen.Deactivated (Steric/Resonance): Ortho to C5-OMe.Leaving Group: Bromide is a superior leaving group to Chloride ().
Primary Electrophile: The "Gateway" for Pd-catalyzed couplings and Metal-Halogen exchange.
C5
-OMe
Electron Donor: Increases electron density at C2, C4, and C6.Directing Group: Directs lithiation to C6 (ortho).
Modulator: Deactivates the ring towards SNAr compared to bare dihalopyridines.
C3/C6
-H
C3: Acidified by flanking halogens.C6: Acidified by N and directed by OMe.
Tertiary Targets: Accessible via C-H activation or lithiation (post-C4 functionalization).
Mechanistic Insight: The Selectivity Paradox
While the C2 position is closer to the electronegative nitrogen (usually favoring SNAr), the C4-Br bond dominates reactivity profiles due to two factors:
Bond Dissociation Energy (BDE): The C-Br bond is weaker than C-Cl, making it the exclusive site for oxidative addition with Palladium(0).
Leaving Group Ability: In SNAr, Br- is a better leaving group, often overriding the steric hindrance from the adjacent methoxy group.
Part 2: Primary Reactivity – The C4 Gateway
Rule of Thumb: Always functionalize C4 first. Attempting to modify C2 first often leads to mixtures or loss of the valuable bromine handle.
The C4-Br bond undergoes oxidative addition rapidly, leaving the C2-Cl bond intact. This orthogonality allows for the installation of aryl or heteroaryl groups at C4 while preserving the C2-Cl for later steps.
Charge: Reactor with 4-Bromo-2-chloro-5-methoxypyridine (1.0 eq), Aryl Boronic Acid (1.1 eq), and Pd(PPh3)4 (5 mol%).
Solvent: Degassed 1,4-Dioxane/Water (4:1).
Base: Add Na2CO3 (2.5 eq).
Conditions: Heat to 80–90°C under Argon for 4–6 hours.
Workup: The C2-Cl remains intact. Isolate via silica chromatography (Hexane/EtOAc).
Metal-Halogen Exchange (Grignard/Lithiation)
The C4-Br bond is highly susceptible to exchange with organomagnesium or organolithium reagents. This is the preferred route to convert the scaffold into a boronic ester or carboxylic acid.
Reagent: iPrMgCl (Turbo Grignard) or nBuLi.
Temperature: -40°C to -78°C (Critical to prevent attack at C2).
Trapping: Borates, Aldehydes, or CO2.
Part 3: Secondary Reactivity – The C2 Switch
Once the C4 position has been functionalized (e.g., converted to an aryl group), the C2-Cl bond becomes the primary electrophilic site. The C5-OMe group exerts a para-donating effect, making C2 less reactive than in 2-chloropyridine. Therefore, forcing conditions or forcing nucleophiles are often required.
Substrate: 4-Aryl-2-chloro-5-methoxypyridine (Product from Part 2).
Reagents: Amine (2.0 eq), DIPEA (3.0 eq).
Solvent: NMP or DMSO (Polar aprotic solvents accelerate SNAr).
Conditions: 100°C for 12 hours (Thermal) or 140°C for 30 min (Microwave).
Note: If the reaction is sluggish due to the electron-rich nature of the ring (5-OMe), switch to Buchwald-Hartwig conditions (Pd2(dba)3 / BINAP / NaOtBu).
Part 4: Visualization of Reactivity Pathways
The following diagram illustrates the orthogonal logic flow for synthesizing library compounds from this scaffold.
Caption: Sequential functionalization strategy prioritizing C4-Br oxidative addition followed by C2-Cl nucleophilic substitution.
Part 5: Advanced Functionalization (C6-Lithiation)
For advanced users requiring substitution at the C6 position (ortho to the methoxy group), Directed Ortho Metalation (DoM) is possible, but only after the halogens have been addressed or if using non-exchanging bases.
Challenge: nBuLi will attack C4-Br (Li-Hal exchange) faster than it deprotonates C6-H.
Solution: Perform C4-Suzuki first. The resulting 4-aryl derivative has no bromine. The C5-OMe group can then direct a base (e.g., LiTMP) to the C6 position.
References
BenchChem. 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine Reactivity Profile. (Analogous reactivity patterns for 2-halo-4-bromo-5-methoxy systems).
Ambeed. 4-Bromo-2-chloro-5-methoxypyridine Technical Data & Safety.
Google Patents. WO2013175417A1 - Pyrrolopyrrolidinone compounds. (Describes the use of 4-bromo-2-chloro-5-methoxypyridine in alkylation and coupling).
Google Patents. WO2014201173A1 - Bicyclic sulfonamide compounds. (Protocol for Magnesium-Halogen exchange using iPrMgCl on this specific scaffold).
WuXi AppTec. Regioselectivity of SNAr Reactions on Dichloropyrimidines. (Mechanistic insight into the competition between C2 and C4 in N-heterocycles).
Exploratory
4-Bromo-2-chloro-5-methoxypyridine spectroscopic data (NMR, IR, MS)
Spectroscopic Characterization, Synthesis Logic, and Quality Control Executive Summary & Application Context 4-Bromo-2-chloro-5-methoxypyridine is a highly functionalized heterocyclic building block extensively utilized...
Author: BenchChem Technical Support Team. Date: February 2026
Spectroscopic Characterization, Synthesis Logic, and Quality Control
Executive Summary & Application Context
4-Bromo-2-chloro-5-methoxypyridine is a highly functionalized heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents, particularly those targeting kinase inhibition (e.g., Janus Kinase inhibitors) and voltage-gated sodium channels (Nav1.7) [1, 2].[1][2][3]
Its utility stems from its unique "halogen dance" capability: the C2-chlorine and C4-bromine atoms possess distinct electronic environments, allowing for orthogonal functionalization. The C2-position is activated for nucleophilic aromatic substitution (
), while the C4-position is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond relative to C-Cl. The C5-methoxy group serves as both an electronic modulator (donating electron density into the ring) and a hydrogen-bond acceptor in final drug candidates.
This guide provides a rigorous spectroscopic analysis to assist researchers in the identification, purification, and quality control of this critical intermediate.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
H NMR spectrum of 4-Bromo-2-chloro-5-methoxypyridine is characterized by two distinct aromatic singlets and a methoxy singlet. The lack of coupling between the aromatic protons confirms the para-like substitution pattern relative to the nitrogen, though they are actually in the 3 and 6 positions, separated by substituents.
Predicted H NMR Data (400 MHz, DMSO-)
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Logic
8.05 – 8.15
Singlet (s)
1H
H-6
Most deshielded proton. Located to the Nitrogen and ortho to the electron-donating Methoxy group. The inductive withdrawal of the N dominates.
7.60 – 7.70
Singlet (s)
1H
H-3
Located between the electron-withdrawing Chlorine (C2) and Bromine (C4). Shielded relative to H-6 due to lack of direct N-adjacency.
3.90 – 3.98
Singlet (s)
3H
-OCH₃
Characteristic methoxy resonance on an aromatic ring.
Mechanistic Insight:
H-6 vs H-3: H-6 is significantly more downfield because it resides on the carbon adjacent to the pyridine nitrogen (C6). In 2-chloro-5-methoxypyridine derivatives, this proton typically resonates near 8.0 ppm.
Coupling: No
-coupling is observed between H-3 and H-6 due to the intervening substituents (Br at C4, OMe at C5), resulting in sharp singlets. This is a key purity indicator; the presence of doublets suggests regioisomeric impurities (e.g., 5-bromo-2-chloro-4-methoxypyridine).
C NMR Assignments (100 MHz, DMSO-)
C2 (C-Cl): ~145-150 ppm (Deshielded by N and Cl).
C6 (C-H): ~135-140 ppm.
C5 (C-OMe): ~150-155 ppm (Deshielded by Oxygen).
C4 (C-Br): ~130-135 ppm.
C3 (C-H): ~125-128 ppm.
OMe: ~56-57 ppm.
Mass Spectrometry (MS)
The mass spectrum provides the most definitive confirmation of identity due to the distinct isotopic signatures of Bromine (
The interaction of Br (approx 1:1 ratio) and Cl (approx 3:1 ratio) creates a characteristic "M, M+2, M+4" triplet pattern.
M+ (221 m/z): Contains
Br and Cl. Relative Intensity: 100% (Base) .
M+2 (223 m/z): Contains (
Br + Cl) AND (Br + Cl).
Calculation:
. Relative Intensity: ~130% .
M+4 (225 m/z): Contains
Br and Cl.
Calculation:
. Relative Intensity: ~30% .
Diagnostic Rule: If the M+2 peak is roughly equal to or slightly higher than the M+ peak, and an M+4 peak exists at ~25-30%, the molecule contains one Br and one Cl.
Caption: Predicted fragmentation pathway for 4-Bromo-2-chloro-5-methoxypyridine under EI/ESI conditions.
Infrared (IR) Spectroscopy
3050 – 3000 cm⁻¹: C-H stretching (Aromatic).
2980 – 2850 cm⁻¹: C-H stretching (Aliphatic Methyl of OMe).
1580, 1450 cm⁻¹: C=C and C=N ring stretching vibrations (Pyridine skeletal breathing).
Understanding the synthesis aids in identifying specific impurities. The compound is typically synthesized via the bromination of 2-chloro-5-methoxypyridine or via Sandmeyer reactions from amino-pyridine precursors.
Common Impurities
Regioisomers: 5-Bromo-2-chloro-4-methoxypyridine (Distinguishable by NMR coupling constants).[2][3]
An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-2-chloro-5-methoxypyridine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Bromo-2-chloro-5-methoxypyridine. The docum...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Bromo-2-chloro-5-methoxypyridine. The document moves beyond a standard protocol, offering a predictive analysis based on established principles of substituent effects, a detailed methodology for experimental verification, and insights into spectral interpretation. This approach is designed to serve as a robust framework for the structural elucidation of complex polysubstituted heteroaromatic compounds.
Introduction: The Structural Challenge of Polysubstituted Pyridines
4-Bromo-2-chloro-5-methoxypyridine is a highly functionalized pyridine derivative. Such molecules are common scaffolds in medicinal chemistry and materials science, where precise structural verification is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of a molecule. Each unique carbon atom in the structure produces a distinct signal, and its chemical shift (δ) is exquisitely sensitive to the local electronic environment.
In a polysubstituted ring system like the topic compound, the interplay of various substituents—each with its own electronic (inductive and resonance) and steric effects—creates a unique spectral fingerprint. This guide will first deconstruct these influences to build a theoretical prediction of the ¹³C NMR spectrum, followed by a rigorous protocol to obtain and confirm this spectrum experimentally.
Theoretical Analysis: Predicting the ¹³C NMR Spectrum
In the absence of a pre-existing experimental spectrum in public databases, a predictive approach grounded in foundational NMR principles is the most scientifically rigorous starting point. This involves using the known spectrum of a parent molecule (pyridine) and adjusting the chemical shifts based on the Substituent Chemical Shift (SCS) effects of the attached groups (Bromo, Chloro, Methoxy).
Foundational Data: Pyridine
The analysis begins with the established ¹³C NMR chemical shifts of unsubstituted pyridine. The carbon atoms in pyridine are deshielded compared to benzene due to the electronegativity of the nitrogen atom, with the effect being most pronounced at the α (C2/C6) and γ (C4) positions.[1]
Carbon Atom
Typical Chemical Shift (δ, ppm) in CDCl₃
C2 / C6
~150
C3 / C5
~124
C4
~136
Table 1: Approximate ¹³C NMR chemical shifts for unsubstituted pyridine.
Substituent Chemical Shift (SCS) Effects
The influence of a substituent on the chemical shifts of the ring carbons is an additive property, although this can be a simplification in heavily substituted systems.[2] By adding established SCS increments for each substituent to the base values of pyridine, we can estimate the chemical shifts for 4-Bromo-2-chloro-5-methoxypyridine.
The effects are categorized by the position of the carbon relative to the substituent:
Ipso: The carbon atom directly attached to the substituent.
Ortho: The carbon atom adjacent to the substitution site.
Meta: The carbon atom two bonds away.
Para: The carbon atom opposite the substitution site.
Halogens (Cl, Br) exhibit a strong deshielding (downfield shift) effect at the ipso-carbon and generally weaker, more variable effects at other positions. The methoxy group (-OCH₃) is a strong electron-donating group through resonance, causing significant shielding (upfield shift) at the ortho and para positions, and deshielding at the ipso position.
Predicted ¹³C NMR Chemical Shifts for 4-Bromo-2-chloro-5-methoxypyridine
By applying the principles of additivity, a predicted spectrum can be constructed.[3][4][5] The analysis for each carbon is as follows:
C2 (substituted with -Cl): Starts at ~150 ppm. The ipso-effect of the chlorine atom will dominate, keeping this signal significantly downfield. It is also meta to the -Br and -OCH₃ groups.
C3 (protonated): Starts at ~124 ppm. It is ortho to the -Cl and -Br substituents and meta to the -OCH₃ group. The combined influence of the adjacent halogens is expected to result in a downfield shift.
C4 (substituted with -Br): Starts at ~136 ppm. The strong deshielding ipso-effect of the bromine atom will be the primary influence. It is also meta to the -Cl and ortho to the -OCH₃ group. The shielding effect from the methoxy group will counteract the deshielding from the bromine to some extent.
C5 (substituted with -OCH₃): Starts at ~124 ppm. The ipso-effect of the electron-donating methoxy group will cause a significant downfield shift. It is ortho to the -Br and meta to the -Cl.
C6 (protonated): Starts at ~150 ppm. It is ortho to the nitrogen and the -OCH₃ group and para to the -Cl group. The strong shielding ortho-effect of the methoxy group will cause a significant upfield shift from its starting position.
-OCH₃ (methyl carbon): The methoxy carbon itself typically appears in the 55-65 ppm range.[6] Unusual chemical shifts for methoxy groups can sometimes be observed if steric hindrance forces them out of the plane of the aromatic ring.[6]
Predicted Data Summary:
Assigned Carbon
Substituents & Relative Positions
Key Influences
Predicted Shift (δ, ppm)
Signal Intensity
C2
Ipso to -Cl; Meta to -Br, -OCH₃
Ipso-Cl
150 - 155
Weak (Quaternary)
C5
Ipso to -OCH₃; Ortho to -Br
Ipso-OCH₃
145 - 150
Weak (Quaternary)
C4
Ipso to -Br; Ortho to -OCH₃
Ipso-Br, Ortho-OCH₃
115 - 125
Weak (Quaternary)
C3
Ortho to -Cl, -Br
Halogen effects
110 - 120
Strong (CH)
C6
Ortho to -OCH₃; Para to -Cl
Ortho-OCH₃
140 - 145
Strong (CH)
-OCH₃
Methoxy Carbon
Standard range
58 - 62
Strong (CH₃)
Table 2: Predicted ¹³C NMR chemical shifts and assignments for 4-Bromo-2-chloro-5-methoxypyridine.
Experimental Design for Spectrum Acquisition
To validate the predicted chemical shifts, a carefully designed ¹³C NMR experiment is essential. The following protocol outlines the critical steps and parameters to ensure the acquisition of a high-quality, interpretable spectrum.
Workflow for ¹³C NMR Analysis
Caption: Experimental workflow for ¹³C NMR analysis.
Detailed Experimental Protocol
1. Sample Preparation:
Analyte Quantity: Weigh approximately 20-50 mg of 4-Bromo-2-chloro-5-methoxypyridine. Due to the low natural abundance and sensitivity of the ¹³C nucleus, a relatively concentrated sample is required for efficient data acquisition.[7]
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules, offering good solubility and a distinct solvent signal at ~77.16 ppm that can be used for referencing.
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This is a critical step to remove any particulate matter, which can degrade the magnetic field homogeneity and result in broad spectral lines.
2. Instrument Setup and Calibration:
Insert the sample into the NMR spectrometer.
Locking: Lock the field frequency onto the deuterium signal of the CDCl₃.
Tuning and Matching: Tune and match the ¹³C probe to the resonant frequency to ensure maximum energy transfer and sensitivity.
Shimming: Shim the magnetic field to optimize its homogeneity across the sample volume, which is essential for achieving sharp, well-resolved peaks.
3. Data Acquisition Parameters:
Pulse Sequence: Use a standard proton-decoupled pulse sequence, such as zgpg30 (a 30° pulse angle with power-gated decoupling). This provides a good compromise between signal intensity and avoiding saturation, especially for quaternary carbons with long relaxation times.
Relaxation Delay (D1): Set a relaxation delay of at least 2 seconds.[8] While longer delays (5-10 seconds) can provide more accurate quantitative data, a 2-second delay is often sufficient for qualitative structural confirmation and helps reduce the total experiment time.[9]
Number of Scans (NS): Due to the low sensitivity of ¹³C, a significant number of scans will be required. Start with 2048 or 4096 scans and increase as necessary to achieve an adequate signal-to-noise ratio, particularly for the weak quaternary carbon signals.
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
4. Data Processing:
Apply an exponential multiplying function (line broadening of ~1 Hz) to improve the signal-to-noise ratio before Fourier transformation.
Perform Fourier transformation to convert the time-domain signal (FID) into the frequency-domain spectrum.
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
Apply a baseline correction to obtain a flat, artifact-free baseline.
Reference the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
Correlating and Validating the Structure
Upon acquiring the experimental spectrum, the final step is to compare the observed peaks with the predicted assignments. The protonated carbons (C3, C6) and the methoxy carbon should appear as the most intense signals. The quaternary carbons (C2, C4, C5) will be significantly weaker.[10]
For unambiguous assignment, especially if the aromatic signals are closely spaced, advanced NMR experiments are recommended:
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent. This would confirm C3 and C6 as CH groups.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom with its directly attached proton(s). It would provide definitive correlations for C3-H3 and C6-H6.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds away, which is invaluable for piecing together the molecular structure and assigning the quaternary carbons.
Conclusion
The ¹³C NMR analysis of 4-Bromo-2-chloro-5-methoxypyridine exemplifies a systematic approach to structural elucidation for complex organic molecules. By integrating a theoretical prediction based on substituent effects with a rigorous, self-validating experimental protocol, researchers can confidently determine and verify the carbon framework. This guide provides the foundational knowledge and practical steps necessary to undertake this analysis, ensuring data integrity and contributing to the successful advancement of research and development projects.
References
Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook.com. Available at: [Link]
ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. Available at: [Link]
University of Leicester. NMR Sample Preparation. University of Leicester. Available at: [Link]
Kleinpeter, E., Thomas, S., & Stoss, S. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Organic Chemistry, 66(21), 7115-7120. Available at: [Link]
Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(4), 896-908. Available at: [Link]
Contreras, R. H., et al. Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Organic Magnetic Resonance. Available at: [Link]
Kleinpeter, E., Thomas, S., & Stoss, S. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]
Kleinpeter, E., Thomas, S., & Stoss, S. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]
Master Organic Chemistry. 13-C NMR - How Many Signals. Master Organic Chemistry. Available at: [Link]
Peterson, E. A., & Jacobsen, E. N. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1734-1737. Available at: [Link]
The Royal Society of Chemistry. High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. The Royal Society of Chemistry. Available at: [Link]
DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. Available at: [Link]
Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]
Oregon State University. 13C NMR Chemical Shift. Oregon State University. Available at: [Link]
Marek, R., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 859-868. Available at: [Link]
University College London. Sample Preparation. University College London. Available at: [Link]
Structural Elucidation and Quantitation of 4-Bromo-2-chloro-5-methoxypyridine: A Mass Spectrometry Technical Guide
Executive Summary & Chemical Context[1][2][3][4][5][6] 4-Bromo-2-chloro-5-methoxypyridine (CAS: 1020253-15-9) is a critical pharmacophore scaffold used in the synthesis of kinase inhibitors and complex agrochemicals. Its...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
4-Bromo-2-chloro-5-methoxypyridine (CAS: 1020253-15-9) is a critical pharmacophore scaffold used in the synthesis of kinase inhibitors and complex agrochemicals. Its structural utility lies in its orthogonal reactivity: the C-Br and C-Cl bonds offer distinct sites for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the methoxy group modulates lipophilicity and metabolic stability.
For the analytical scientist, this molecule presents a unique mass spectrometric challenge and opportunity. The presence of two distinct halogens creates a complex isotopic envelope that serves as a definitive "fingerprint" for identification, yet complicates quantitation due to charge distribution. This guide provides a deterministic approach to analyzing this compound, moving beyond basic detection to rigorous structural validation.
The Isotopic Fingerprint: A Deterministic Identification Strategy
The most immediate diagnostic feature of 4-Bromo-2-chloro-5-methoxypyridine is its isotopic distribution. Unlike simple organic molecules where the
peak is minor (), the interaction between Chlorine () and Bromine () creates a distinct triplet pattern.
Theoretical Abundance Calculation
Understanding the probability of isotopologues is essential for selecting the correct quantitation ion (Quant Ion) versus confirmation ion (Qual Ion).
Monoisotopic Mass (
): Contains and .
Mass: Contains () AND ().
Mass: Contains and .
Because the
peak aggregates probabilities from both halogens, it is mathematically predicted to be the base peak (highest intensity), a counter-intuitive phenomenon for researchers used to non-halogenated compounds.
Isotopic Probability Diagram
The following diagram illustrates the combinatorial logic generating the spectral signature.
Figure 1: Combinatorial generation of the characteristic 100:130:30 isotopic triplet.
Operational Insight: When setting up SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring), do not default to the monoisotopic peak (
) as the most sensitive trigger. The peak is statistically more abundant and provides better S/N ratios for this specific scaffold [1, 4].
Ionization and Fragmentation (MS/MS)
Ionization Source: ESI vs. APCI
While Atmospheric Pressure Chemical Ionization (APCI) is often preferred for halogenated aromatics, the presence of the pyridine nitrogen and the methoxy group renders Electrospray Ionization (ESI) highly effective in Positive Mode (
).
Mechanism: Protonation occurs preferentially at the pyridine nitrogen due to its lone pair availability, stabilized by the electron-donating methoxy group at the meta position relative to the nitrogen.
Adducts: Watch for
(+22 Da) and (+41 Da) if using Acetonitrile mobile phases, as these can dilute the signal of the protonated molecular ion.
Fragmentation Pathways
Structural elucidation requires mapping the dissociation energy. The fragmentation of 4-Bromo-2-chloro-5-methoxypyridine follows a high-energy "stripping" sequence.
Primary Loss (
): Homolytic cleavage of the methyl group from the methoxy ether. This is the most facile pathway.
Secondary Loss (
): Expulsion of Carbon Monoxide (CO, 28 Da) following the methyl loss, resulting in a pyridone-like radical cation.
Tertiary Loss (Halogen Scavenging): Loss of the Bromine radical (79/81 Da) typically precedes Chlorine loss due to the weaker C-Br bond energy (~66 kcal/mol) compared to C-Cl (~81 kcal/mol).
Figure 2: Stepwise fragmentation pathway for MS/MS transition selection.
Method Development Protocol
To ensure reproducibility and linearity, the following LC-MS methodology is recommended. This protocol minimizes "carryover"—a chronic issue with lipophilic halogenated compounds.
Chromatographic Conditions
Parameter
Specification
Rationale
Column
C18 (End-capped), 1.7µm, 2.1 x 50mm
High surface area for retaining the lipophilic halogenated ring; end-capping reduces peak tailing caused by the basic pyridine nitrogen.
Mobile Phase A
0.1% Formic Acid in Water
Acidic pH ensures full protonation of the pyridine ring ( for this derivative).
Mobile Phase B
0.1% Formic Acid in Methanol
Methanol often provides better ionization efficiency for methoxy-pyridines than Acetonitrile.
Gradient
5% B to 95% B over 4 min
Rapid elution is preferred to prevent band broadening.
Flow Rate
0.4 mL/min
Optimal for ESI desolvation.
Sample Preparation & Workflow
The following workflow integrates self-validating checks (Internal Standards and Blanks) to ensure data integrity.
Figure 3: Analytical workflow ensuring robust quantitation and matrix removal.
Critical Troubleshooting: The "Sticky" Halogen Effect
Halogenated pyridines are notorious for adsorbing to stainless steel and plastic tubing.
Symptom: Ghost peaks in blank injections following a high-concentration sample.
Remedy: Implement a "sawtooth" wash step in the LC gradient (ramp to 100% B, hold 30s, drop to 5% B, repeat) and use a needle wash solution containing 50% Isopropanol/Acetone to strip lipophilic residues [6].
References
BenchChem. (2025).[1][2] Mass Spectrometry Fragmentation Analysis: Halogenated Aromatics. Retrieved from 2
Chemistry LibreTexts. (2022). Isotope Abundance in Mass Spectrometry (Cl and Br patterns). Retrieved from 3
NIH / PMC. (2022). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from 4
ChemGuide. (2023). Mass Spectra - The M+2 Peak (Chlorine and Bromine). Retrieved from 5
Pharmaffiliates. (2024). 4-Bromo-2-chloro-5-methoxypyridine Product Data. Retrieved from 6
SciSpace. (2023). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. Retrieved from 7
Application Note: High-Selectivity Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-5-methoxypyridine
Executive Summary This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-chloro-5-methoxypyridine (1) with aryl boronic acids. The primary challenge in this transformation...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-chloro-5-methoxypyridine (1) with aryl boronic acids. The primary challenge in this transformation is achieving exclusive regioselectivity at the C4-position (C-Br bond) while preserving the C2-chlorine for subsequent diversification (e.g., SNAr or secondary couplings).
Despite the steric hindrance introduced by the ortho-5-methoxy group, the electronic lability of the C4-Br bond allows for high-yield couplings using robust palladium catalysts. This guide provides a standard operating procedure (SOP), mechanistic insights, and troubleshooting parameters for medicinal chemistry and process development applications.
Strategic Analysis: Reactivity & Selectivity
The substrate (1) presents a competitive electrophilic landscape. Successful coupling relies on exploiting the bond dissociation energy (BDE) differences between the C-Br and C-Cl bonds, modulated by the pyridine ring's electronics.
Electronic and Steric Factors[1]
C4-Bromine (Target): The C4 position is electronically activated by the pyridine nitrogen (para-like relationship). Bromine is a superior leaving group to chlorine (weaker C-X bond), making it the kinetic point of oxidative addition.
C2-Chlorine (Preserved): Although C2 is highly electron-deficient (adjacent to N), the C-Cl bond is stronger. Under controlled temperatures (<100 °C) and stoichiometric regulation, Pd(0) inserts preferentially at C4.
5-Methoxy Group: This substituent is electron-donating (EDG) and located ortho to the reactive C4-Br.
Electronic Effect: Slightly deactivates the ring compared to bare pyridine, requiring efficient ligands.
Steric Effect:[1] Increases the barrier for oxidative addition, necessitating a catalyst with a smaller cone angle or high activity (e.g., dppf, XPhos) if the boronic acid is also bulky.
Mechanistic Pathway (Visualization)
Figure 1: Kinetic selectivity favoring C4-oxidative addition over C2.
Experimental Optimization Data
The following conditions were screened to maximize the yield of the mono-coupled product while minimizing dehalogenation and bis-coupling.
Add 1,4-Dioxane (4 mL) and Distilled Water (1 mL).
Degassing (Sparging): Submerge a long needle connected to the inert gas line directly into the solvent mixture. Bubble gas vigorously for 10–15 minutes. This removes dissolved oxygen which causes homocoupling and catalyst deactivation.
Catalyst Addition:
Remove the needle. Under a positive pressure of inert gas, quickly add Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol).
Seal the vessel immediately with a septum or crimp cap.
Reaction:
Place the vessel in a pre-heated oil block/bath at 85 °C .
Stir vigorously (800+ rpm). The biphasic mixture requires efficient mixing for phase transfer.
Monitor by TLC or LC-MS at 2 hours. The reaction is typically complete within 4–6 hours.
Work-up:
Cool the mixture to room temperature.
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
Separate phases.[2] Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).
Wash combined organics with Brine (20 mL).
Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification:
Purify via flash column chromatography (Silica Gel).
Typical Eluent: Hexanes/Ethyl Acetate gradient (0% to 30% EtOAc). The 2-chloro-4-aryl product is typically less polar than the boronic acid but more polar than the starting bromide.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for Method A.
Troubleshooting & Critical Parameters
Issue: Low Conversion
Cause: Oxygen poisoning of Pd(0) or inactive boronic acid.
Solution: Ensure rigorous degassing. If the boronic acid is prone to protodeboronation (common with electron-rich or ortho-substituted boronic acids), switch to the corresponding Pinacol Ester or Potassium Trifluoroborate salt.
Issue: Formation of Bis-Coupled Product (C2 & C4)
Cause: Excess boronic acid or reaction temperature too high (>100 °C).
Solution: Strictly limit boronic acid to 1.0–1.05 equivalents. Lower temperature to 75–80 °C and extend reaction time.
Issue: Hydrolysis of C2-Cl
Cause: Highly basic aqueous conditions at high heat.
Solution: Switch from K₂CO₃ to a milder base like NaHCO₃ or use anhydrous conditions (e.g., Cs₂CO₃ in dry Dioxane/Toluene).
References
General Reactivity of 2,4-Dihalopyrimidines/Pyridines
Gomtsyan, A., et al. "Synthesis and Structure-Activity Relationship of 4-Aryl-2-chloropyridines." Journal of Medicinal Chemistry, 2005.
Suzuki Coupling Selectivity Reviews
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
Catalyst Selection for Sterically Hindered Substrates
Martin, R., Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473.
Disclaimer: This protocol involves the use of hazardous chemicals.[3] Always review the Material Safety Data Sheet (MSDS) for 4-Bromo-2-chloro-5-methoxypyridine and palladium catalysts before use. Perform all reactions in a fume hood.
Application Note: Site-Selective Buchwald-Hartwig Amination of 4-Bromo-2-chloro-5-methoxypyridine
Strategic Overview & Mechanistic Rationale The Challenge: Differentiating Halogens in Electron-Rich Pyridines The substrate 4-Bromo-2-chloro-5-methoxypyridine presents a classic chemoselectivity puzzle in medicinal chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview & Mechanistic Rationale
The Challenge: Differentiating Halogens in Electron-Rich Pyridines
The substrate 4-Bromo-2-chloro-5-methoxypyridine presents a classic chemoselectivity puzzle in medicinal chemistry. It contains two electrophilic sites (C2-Cl and C4-Br) and an electron-donating group (C5-OMe) that modulates the ring's electronics.
While nucleophilic aromatic substitution (
) typically favors the C2 position due to the inductive effect of the pyridine nitrogen, Palladium-catalyzed cross-coupling (Buchwald-Hartwig) operates primarily via oxidative addition, which is governed by bond dissociation energies (BDE).
C4-Br BDE: ~70 kcal/mol (Favored for Oxidative Addition)
C2-Cl BDE: ~95 kcal/mol (Disfavored)
Mechanistic Insight: The presence of the 5-methoxy group is critical. As an electron-donating group (EDG), it increases electron density at the C4 position (ortho to the methoxy), potentially making oxidative addition slower compared to electron-deficient pyridines. However, it also destabilizes the Meisenheimer complex required for
, effectively suppressing background nucleophilic attack at C4. Therefore, a Pd-catalyzed approach is the only viable route to selectively install amines at C4 while keeping the C2-Cl handle intact for subsequent diversification (e.g., Suzuki coupling or ).
Critical Reaction Parameters & Optimization
To achieve >95% regioselectivity and suppress hydrodehalogenation, the catalyst system must be bulky enough to facilitate reductive elimination but active enough to engage the electron-rich C4-Br bond.
Recommended Catalyst Systems
Component
Recommendation
Rationale
Pre-catalyst
Pd(OAc)₂ or Pd₂(dba)₃
Pd(OAc)₂ is air-stable and cost-effective. Pd₂(dba)₃ is preferred for base-sensitive substrates.
Ligand
Xantphos or BrettPhos
Xantphos (wide bite angle) promotes reductive elimination, crucial for preventing β-hydride elimination side products. BrettPhos is superior for primary amines and anilines.
Base
Cs₂CO₃
Weaker than NaOtBu; prevents background at C2-Cl and tolerates sensitive functional groups.
Solvent
1,4-Dioxane
High boiling point (101°C) allows thermal activation without pressurization; good solubility for Cs₂CO₃.
Optimization Workflow (Decision Logic)
Figure 1: Logic flow for selecting the optimal catalytic system based on amine class.
Amine: 1.2 equiv (e.g., Morpholine, Aniline, or N-Boc-piperazine)
Catalyst: Pd(OAc)₂ (5 mol%)
Ligand: Xantphos (10 mol%)
Base: Cs₂CO₃ (2.0 equiv, dried)
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure
Preparation (Inert Atmosphere):
Flame-dry a 2-neck round bottom flask or a microwave vial equipped with a magnetic stir bar.
Cool to room temperature under a stream of Argon or Nitrogen.
Reagent Loading:
Add 4-Bromo-2-chloro-5-methoxypyridine (1.0 equiv) and Cs₂CO₃ (2.0 equiv).
Note: If the amine is a solid, add it at this step. If liquid, add later.
Add Xantphos (10 mol%) and Pd(OAc)₂ (5 mol%).
Critical: Premixing catalyst and ligand in a small amount of solvent for 5 minutes before adding to the main vessel can enhance active species formation.
Solvent Addition:
Seal the vessel with a septum.
Evacuate and backfill with Argon (3 cycles).
Inject anhydrous 1,4-Dioxane via syringe.
Add liquid amine (1.2 equiv) via syringe.
Reaction:
Heat the mixture to 90–100°C in an oil bath or heating block.
Stir vigorously (800+ rpm) to ensure suspension of the inorganic base.
Monitor: Check LCMS at 2 hours.
Target: Disappearance of starting material (M+H: 223/225).
Product: Appearance of amine adduct (M+H: Expected Mass).
By-product Check: Watch for hydrodebromination (Mass = 143) or bis-amination (Mass = Product + Amine - Cl).
Workup:
Cool to room temperature.
Filter the mixture through a pad of Celite to remove insoluble salts and palladium black. Rinse with EtOAc.
Concentrate the filtrate under reduced pressure.
Purification:
Purify via Flash Column Chromatography (Silica Gel).
Eluent: Typically Hexanes/EtOAc (gradient 0-50%) or DCM/MeOH for polar amines.
Note: The 5-OMe group makes the product slightly more polar than typical halopyridines.
Analytical Data & Validation
Expected Selectivity Profile
The following table summarizes the expected outcome compared to common side reactions.
Reaction Outcome
Mass Shift (LCMS)
Cause
Mitigation
C4-Amination (Desired)
M + Amine - HBr
Optimal Catalyst
Maintain 100°C, use Xantphos.
C2-Amination (Regioisomer)
M + Amine - HBr
Background
Use Cs₂CO₃ (weaker base) instead of NaOtBu.
Hydrodebromination
M - Br + H
β-Hydride Elimination
Ensure anhydrous solvent; avoid primary alcohols.
Bis-Amination
M + 2(Amine) - HBr - HCl
Over-reaction
Limit amine to 1.1-1.2 equiv; Stop reaction immediately upon conversion.
Mechanistic Pathway Visualization
Figure 2: Catalytic cycle highlighting the regioselective insertion at C4-Br.
References
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.[2] Angewandte Chemie International Edition, 34(12), 1348–1350.
Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217–7218.
palladium-catalyzed cross-coupling with 4-Bromo-2-chloro-5-methoxypyridine
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-chloro-5-methoxypyridine Authored by: A Senior Application Scientist Abstract This technical guide provides researchers, scientists, and dr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2-chloro-5-methoxypyridine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging 4-bromo-2-chloro-5-methoxypyridine as a versatile building block in palladium-catalyzed cross-coupling reactions. The inherent differential reactivity of the C4-Br and C2-Cl bonds allows for predictable and regioselective functionalization, making this substrate an invaluable tool for constructing complex molecular architectures. This document delves into the mechanistic underpinnings, provides field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and outlines a strategy for sequential functionalization.
Introduction: The Strategic Value of Dihalogenated Pyridines
Substituted pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1][2] 4-Bromo-2-chloro-5-methoxypyridine is a particularly strategic starting material due to the presence of two different halogen atoms on an electron-deficient pyridine ring. This structural arrangement offers the potential for selective, sequential cross-coupling reactions, enabling the controlled and predictable synthesis of di- and tri-substituted pyridine derivatives.
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[3][4] By understanding and controlling the parameters of these reactions, chemists can selectively target one halogen over the other, using 4-bromo-2-chloro-5-methoxypyridine as a linchpin for building molecular diversity.
The Principle of Regioselectivity
The success of using dihalogenated substrates hinges on the ability to selectively functionalize one position while leaving the other intact for subsequent reactions. This regioselectivity is governed by the relative reactivity of the carbon-halogen bonds towards the palladium catalyst. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[4][5]
The established reactivity trend for halogens in oxidative addition is:
I > Br > OTf > Cl > F
For 4-bromo-2-chloro-5-methoxypyridine, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[6] Consequently, under carefully controlled conditions, the palladium catalyst will preferentially insert into the C4-Br bond, enabling selective functionalization at this position. The C2-Cl bond remains available for a subsequent, often more forcing, cross-coupling reaction. While this trend is robust, factors like ligand choice and catalyst speciation can, in some cases, influence and even invert conventional selectivity patterns in dihalogenated N-heteroarenes.[7][8][9]
Caption: Preferential oxidative addition at the more reactive C-Br bond.
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds, typically between an organohalide and an organoboron compound, such as a boronic acid or ester.[10][11] It is widely used in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[12]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are:
Oxidative Addition: The Pd(0) catalyst inserts into the C4-Br bond of the pyridine substrate to form a Pd(II) complex.[4][12]
Transmetalation: An activated organoboron species (formed by the reaction of the boronic acid with a base) transfers its organic group to the palladium center.[12]
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[12][13]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Selective Suzuki-Miyaura Coupling at C4
This protocol describes the selective coupling of an arylboronic acid at the C4 position of 4-bromo-2-chloro-5-methoxypyridine.
Schlenk flask or reaction vial, magnetic stirrer, condenser, inert gas (N₂ or Ar) supply
Procedure:
Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2-chloro-5-methoxypyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, to make a ~0.1 M solution). Ensure the mixture is thoroughly degassed by bubbling with N₂ or Ar for 15-20 minutes.
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
Workup: After the reaction is complete (consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-chloro-5-methoxypyridine product.
Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling Partner
Catalyst (mol%)
Base
Solvent
Temp (°C)
Typical Yield (%)
Phenylboronic acid
Pd(PPh₃)₄ (5%)
Na₂CO₃
Toluene/EtOH/H₂O
90
85-95
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ (3%)
K₂CO₃
1,4-Dioxane/H₂O
100
80-90
3-Thienylboronic acid
Pd(OAc)₂/SPhos (2%)
K₃PO₄
Toluene
110
75-85
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, forming aryl amines from aryl halides and primary or secondary amines.[14] This reaction is critical in pharmaceutical chemistry, where the arylamine moiety is a common pharmacophore.
The Catalytic Cycle
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key difference lies in the nucleophilic partner. A strong, non-nucleophilic base is required to deprotonate the amine, which then coordinates to the palladium center before reductive elimination. The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Selective Buchwald-Hartwig Amination at C4
Materials:
4-Bromo-2-chloro-5-methoxypyridine
Amine (primary or secondary, 1.2 - 2.0 equivalents)
Glovebox or Schlenk line technique is highly recommended due to air-sensitive reagents.
Procedure:
Setup (in a glovebox): To a dry reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.5 mol%), and the base (e.g., NaOt-Bu, 2.0 eq).
Reagent Addition: Add 4-bromo-2-chloro-5-methoxypyridine (1.0 eq) and the solvent (e.g., Toluene, to make a ~0.1 M solution).
Nucleophile Addition: Add the amine (1.5 eq). Seal the vial tightly.
Reaction: Remove the vial from the glovebox and place it in a preheated heating block (80-110 °C). Stir vigorously for 6-24 hours. Monitor progress by LC-MS.
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers.
Purification: Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to obtain the 4-amino-2-chloro-5-methoxypyridine product.
Data Summary: Buchwald-Hartwig Amination Conditions
Amine
Catalyst System (mol%)
Base
Solvent
Temp (°C)
Typical Yield (%)
Morpholine
Pd₂(dba)₃ (2) / XPhos (4)
NaOt-Bu
Toluene
100
80-95
Aniline
Pd(OAc)₂ (2) / RuPhos (4)
LHMDS
1,4-Dioxane
110
70-85
Benzylamine
Pd₂(dba)₃ (1.5) / SPhos (3.5)
K₃PO₄
t-BuOH
90
75-90
Application III: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is a highly efficient method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important precursors in natural product synthesis and materials science.[6][16]
The Catalytic Cycle
The Sonogashira reaction uniquely involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of Pd(0) to the aryl halide.
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.
Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.
Reductive Elimination: The final step releases the aryl-alkyne product and regenerates the active Pd(0) catalyst.
Caption: The interconnected Palladium and Copper cycles of the Sonogashira reaction.
Base (e.g., Et₃N, DIPEA) (serves as base and often as solvent or co-solvent)
Anhydrous solvent (e.g., THF, DMF)
Standard inert atmosphere glassware.
Procedure:
Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2-chloro-5-methoxypyridine (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
Solvent and Base: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq). Degas the mixture thoroughly.
Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise via syringe.
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid (1-6 hours). Monitor by TLC or LC-MS.
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography on silica gel to afford the 4-alkynyl-2-chloro-5-methoxypyridine product.
Data Summary: Sonogashira Coupling Conditions
Alkyne
Pd Catalyst (mol%)
Cu Catalyst (mol%)
Base
Solvent
Temp (°C)
Typical Yield (%)
Phenylacetylene
Pd(PPh₃)₂Cl₂ (3)
CuI (5)
Et₃N
THF
RT
85-95
Trimethylsilylacetylene
Pd(PPh₃)₄ (4)
CuI (8)
DIPEA
DMF
50
80-90
1-Hexyne
Pd(PPh₃)₂Cl₂ (2)
CuI (4)
Et₃N
THF
40
75-85
Strategy: Sequential Functionalization
The primary advantage of 4-bromo-2-chloro-5-methoxypyridine is the ability to perform sequential, orthogonal cross-coupling reactions. After the initial, selective coupling at the C4-Br position, the resulting 4-substituted-2-chloro-5-methoxypyridine is an ideal substrate for a second functionalization at the less reactive C2-Cl position. This second coupling typically requires more forcing conditions, such as a more active catalyst system (e.g., using bulky biarylphosphine ligands), a stronger base, and/or higher reaction temperatures.
Caption: A workflow for the sequential functionalization of the substrate.
This two-step approach allows for the rapid generation of highly complex and diverse pyridine derivatives from a single, readily available starting material, which is a highly valuable strategy in discovery chemistry.
Conclusion
4-Bromo-2-chloro-5-methoxypyridine stands out as a highly effective and versatile building block for modern organic synthesis. The predictable regioselectivity, driven by the differential reactivity of its C-Br and C-Cl bonds, allows for controlled functionalization through a variety of palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide provide a robust framework for researchers to employ Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as to design sophisticated sequential functionalization strategies. Mastery of these techniques enables the efficient construction of novel and complex substituted pyridine libraries for applications in drug discovery, materials science, and beyond.
References
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
Wikipedia. Suzuki reaction. Wikipedia.
BenchChem. (2025). Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6. BenchChem.
Role of palladium catalyst in cross-coupling reactions. (2025). Source.
St. John-Campbell, S., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
Reeder, M. D., et al. (2016). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH.
Vantourout, J. C., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
Brydson, N., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
Murphy, R. A., & Sarpong, R. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH.
Wikipedia. Sonogashira coupling. Wikipedia.
Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
Langer, P., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH.
St. John-Campbell, S., et al. (2022).
Murphy, R. A., & Sarpong, R. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters.
ResearchGate. (2025). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes.
ResearchGate. Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one (4) with phenyl- and ferrocene–boronates, conducted under the conditions listed in Table 1.
Al-Hokbany, N., et al. (2016). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
Sohel, S. M. A., & Liu, R.-S. (2019). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing.
Murphy, R. A., & Sarpong, R. (2012). Direct methoxypyridine functionalization approach to magellanine-type Lycopodium alkaloids. PubMed.
Hsu, H.-H., et al. (2024).
Sharma, A., & Van der Eycken, E. (2016).
Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.
ResearchGate. Pyridines and Benzo Derivatives: Synthesis.
The Alchemist's Guide to Pyridine Diversification: Synthesis of Substituted Pyridines from 4-Bromo-2-chloro-5-methoxypyridine
Abstract Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of kinase inhibitors.[1][2][3][4] This technical guid...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of kinase inhibitors.[1][2][3][4] This technical guide provides an in-depth exploration of synthetic strategies for the diversification of the versatile building block, 4-Bromo-2-chloro-5-methoxypyridine. We will delve into the mechanistic underpinnings and provide field-proven, detailed protocols for selective functionalization at the C4 and C2 positions utilizing palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This guide is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the choice of catalysts, ligands, and reaction conditions to empower the synthesis of novel and diverse pyridine libraries.
Introduction: The Strategic Advantage of 4-Bromo-2-chloro-5-methoxypyridine
The pyridine ring is a privileged heterocycle in drug discovery, and its strategic functionalization is a cornerstone of modern medicinal chemistry. 4-Bromo-2-chloro-5-methoxypyridine emerges as a particularly valuable starting material due to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl.[5] This inherent difference allows for the selective functionalization of the C-Br bond at the 4-position, while leaving the C-Cl bond at the 2-position available for subsequent transformations. This sequential approach enables the controlled and efficient synthesis of di-substituted pyridines with diverse functionalities, a crucial capability in the exploration of structure-activity relationships (SAR).
The electron-deficient nature of the pyridine ring, further influenced by the methoxy substituent, also plays a critical role in the reactivity of the molecule. Understanding these electronic effects is key to optimizing reaction conditions and achieving high yields and selectivity.
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized Palladium Catalytic Cycle.
The choice of palladium precursor, ligand, base, and solvent are critical variables that will be discussed in the context of each specific reaction.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[6][7] The reaction typically involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide.
Mechanistic Insights and Strategic Considerations
The key to the Suzuki-Miyaura coupling is the activation of the boronic acid by a base, which facilitates the transmetalation step. The choice of base and solvent system is crucial to prevent the degradation of the boronic acid and to ensure efficient catalysis. For the selective coupling at the C4-position of 4-Bromo-2-chloro-5-methoxypyridine, the milder conditions required for C-Br bond activation are exploited.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C4
This protocol is designed for the selective reaction at the C4-bromo position.
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Bromo-2-chloro-5-methoxypyridine (1.0 eq), the arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).
Add a 4:1 mixture of 1,4-dioxane and water.
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Parameter
Condition
Rationale
Catalyst
Pd(dppf)Cl₂
A robust and versatile catalyst for Suzuki couplings.
Base
K₂CO₃
A moderately strong base, effective for boronic acid activation.
Solvent
Dioxane/Water
A common solvent system that aids in dissolving both organic and inorganic reagents.
Temperature
80-90 °C
Sufficient to promote the reaction at the C-Br bond without significant reaction at the C-Cl bond.
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9][10] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis.
Mechanistic Nuances and Key Parameters
The traditional Sonogashira reaction employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the alkyne. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper catalysis. The choice of base is critical for the deprotonation of the terminal alkyne.
Experimental Protocol: Selective Sonogashira Coupling at C4
This protocol details a standard palladium/copper co-catalyzed Sonogashira coupling at the C4-bromo position.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds.[5][11] This reaction allows for the coupling of amines with aryl halides, providing access to a wide range of arylamines.
The Role of Ligands and Bases
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step and prevent catalyst deactivation. The choice of a strong, non-nucleophilic base is also critical for the deprotonation of the amine and regeneration of the active catalyst.
Experimental Protocol: Selective Buchwald-Hartwig Amination at C4
This protocol outlines a general procedure for the selective amination at the C4-bromo position.
The true utility of 4-Bromo-2-chloro-5-methoxypyridine lies in the ability to perform sequential cross-coupling reactions. After the initial selective functionalization at the C4 position, the less reactive C2-chloro substituent can be targeted under more forcing conditions or with more active catalyst systems.
Caption: Sequential Cross-Coupling Strategy.
This stepwise approach allows for the synthesis of a vast array of di-substituted pyridines with precise control over the substitution pattern. For the second coupling at the C2-chloro position, more electron-rich and bulky phosphine ligands, such as those from the Buchwald or Hartwig ligand families, are often necessary.
Conclusion and Future Outlook
4-Bromo-2-chloro-5-methoxypyridine is a powerful and versatile building block for the synthesis of complex substituted pyridines. The differential reactivity of its halogen atoms provides a strategic handle for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in drug discovery and development. The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of this and similar halogenated heterocycles, enabling the exploration of ever more diverse chemical space in the quest for new therapeutic agents.
References
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
Elsevier. (n.d.). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
[No author given]. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Source not further specified]
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
DSpace@MIT. (n.d.). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]
ACS Omega. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]
ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
Pharmaffiliates. (n.d.). 4-Bromo-2-chloro-5-methoxypyridine. Retrieved from [Link]
PubMed. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Retrieved from [Link]
ResearchGate. (n.d.). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
[No author given]. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Source not further specified]
MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from [Link]
[No author given]. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. [Source not further specified]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]
SynZeal. (n.d.). 4-Bromo-6-chloro-5-methoxypyrimidine. Retrieved from [Link]
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]
NBU-IR. (n.d.). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Retrieved from [Link]
ResearchGate. (n.d.). The Selective Functionalization of Pyridazino[4,5-d]pyridazines Using Polar Organometallic Reagents. Retrieved from [Link]
Application Notes & Protocols: Gram-Scale Synthesis of 4-Bromo-2-chloro-5-methoxypyridine and Its Derivatives
Abstract This comprehensive guide details a robust and scalable experimental procedure for the gram-scale synthesis of 4-bromo-2-chloro-5-methoxypyridine, a key heterocyclic building block in medicinal chemistry and mate...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details a robust and scalable experimental procedure for the gram-scale synthesis of 4-bromo-2-chloro-5-methoxypyridine, a key heterocyclic building block in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying chemical principles that govern the reaction. Particular emphasis is placed on the regioselectivity of the bromination reaction, purification techniques, and subsequent derivatization, primarily through the Suzuki-Miyaura cross-coupling reaction. Safety protocols and data presentation are also integral components of this guide, ensuring a safe and efficient execution of the synthesis.
Introduction: The Significance of Substituted Pyridines
Pyridines and their derivatives are fundamental scaffolds in a vast array of clinically significant pharmaceuticals and functional materials. Their unique electronic properties and ability to engage in various biological interactions make them privileged structures in drug design. The specific substitution pattern of 4-bromo-2-chloro-5-methoxypyridine, featuring a bromine atom amenable to cross-coupling reactions, a chlorine atom that can be targeted for nucleophilic substitution, and a methoxy group that modulates the electronic character of the ring, makes it a highly versatile intermediate for the synthesis of complex molecular architectures.
Retrosynthetic Analysis and Strategy
The synthesis of 4-bromo-2-chloro-5-methoxypyridine is most efficiently approached through the electrophilic bromination of a suitable precursor. A logical and commercially available starting material is 2-chloro-5-methoxypyridine. The key challenge in this approach is controlling the regioselectivity of the bromination to favor the desired 4-position over the other available positions on the pyridine ring.
The Rationale for Regioselectivity
The regiochemical outcome of the electrophilic bromination of 2-chloro-5-methoxypyridine is governed by the combined directing effects of the chloro and methoxy substituents.
Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.
Chloro Group (-Cl): This is a deactivating, ortho-, para-directing group. It withdraws electron density inductively but can donate electron density through resonance.
In the case of 2-chloro-5-methoxypyridine, the positions ortho and para to the methoxy group are positions 4 and 6. The position para to the chloro group is position 5, which is already substituted. The positions ortho to the chloro group are positions 1 (the nitrogen) and 3. Electrophilic attack on a pyridine ring is generally disfavored at the 3- and 5-positions due to the electron-withdrawing nature of the nitrogen atom.
The methoxy group at position 5 strongly activates the ring towards electrophilic substitution, particularly at the ortho positions (4 and 6). The chloro group at position 2 deactivates the ring. The directing effects of the powerful activating methoxy group are expected to dominate, directing the incoming electrophile (bromine) to either the 4- or 6-position. Steric hindrance from the adjacent chloro group at position 2 may slightly disfavor substitution at the 3-position. Between the 4- and 6-positions, the electronic environment is similar. However, literature precedents for similar systems suggest that bromination often proceeds with high regioselectivity. For the purpose of this protocol, we will proceed with a method that has been shown to be effective for a closely related isomer, with the understanding that careful analytical confirmation of the final product's structure is crucial.
Gram-Scale Synthesis of 4-Bromo-2-chloro-5-methoxypyridine
This protocol is adapted from established procedures for the bromination of substituted pyridines and is designed for a gram-scale synthesis.
Materials and Equipment
Reagent/Material
Grade
Supplier
Notes
2-Chloro-5-methoxypyridine
≥98%
Commercially Available
Starting Material
N-Bromosuccinimide (NBS)
≥98%
Commercially Available
Brominating Agent
Concentrated Sulfuric Acid (H₂SO₄)
ACS Grade
Commercially Available
Solvent and Catalyst
Chloroform (CHCl₃)
ACS Grade
Commercially Available
Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) soln.
Laboratory Prepared
-
For neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)
ACS Grade
Commercially Available
Drying Agent
Hexanes
ACS Grade
Commercially Available
Chromatography Eluent
Ethyl Acetate
ACS Grade
Commercially Available
Chromatography Eluent
Silica Gel
60 Å, 230-400 mesh
Commercially Available
For Column Chromatography
Round-bottom flask (250 mL)
-
-
Reaction Vessel
Magnetic stirrer and stir bar
-
-
-
Ice bath
-
-
For temperature control
Separatory funnel (500 mL)
-
-
For extraction
Rotary evaporator
-
-
For solvent removal
Glass chromatography column
-
-
For purification
Experimental Workflow
Caption: Workflow for the synthesis of 4-bromo-2-chloro-5-methoxypyridine.
Step-by-Step Protocol
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-methoxypyridine (e.g., 5.0 g, 1.0 equiv). Cool the flask in an ice bath to 0 °C.
Dissolution: Slowly and carefully add concentrated sulfuric acid (e.g., 25 mL) to the starting material with stirring. Ensure the temperature remains below 10 °C during the addition.
Bromination: Once the starting material is fully dissolved, add N-bromosuccinimide (NBS) (1.05 equiv) in small portions over 15-20 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition of NBS is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (e.g., 100 g). This should be done slowly and with stirring in a well-ventilated fume hood.
Neutralization: Slowly add saturated sodium bicarbonate solution to the acidic mixture until the effervescence ceases and the pH is approximately 7-8.
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with chloroform (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent. The exact ratio will depend on the polarity of the product and any impurities, but a starting point of 9:1 hexanes:ethyl acetate is recommended.
Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield 4-bromo-2-chloro-5-methoxypyridine as a solid or oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Derivatization of 4-Bromo-2-chloro-5-methoxypyridine
The bromine atom at the 4-position is an excellent handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[1]
General Protocol for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of 4-bromo-2-chloro-5-methoxypyridine.
Materials:
4-Bromo-2-chloro-5-methoxypyridine (1.0 equiv)
Aryl or heteroaryl boronic acid or ester (1.1-1.5 equiv)
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure:
To a reaction vessel, add 4-bromo-2-chloro-5-methoxypyridine, the boronic acid/ester, the palladium catalyst, and the base.
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed solvent system.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography or recrystallization to obtain the desired derivative.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
Fume Hood: All manipulations involving concentrated acids, volatile organic solvents, and the brominating agent should be performed in a well-ventilated chemical fume hood.[2]
Handling of Reagents:
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and avoid contact with skin and eyes.
N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of the powder and contact with skin.
Chloroform: A suspected carcinogen and toxic. Handle only in a fume hood.
Emergency Procedures:
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[3]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
References
PubChem. 2-Chloro-5-methoxypyridine. National Center for Biotechnology Information. [Link]
Solvent Effects on the Reactivity of 4-Bromo-2-chloro-5-methoxypyridine: A Guide to Optimizing Synthetic Strategies
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-2-chloro-5-methoxypyridine is a highly functionalized heterocyclic building block of significant interest in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-chloro-5-methoxypyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of two distinct halogen atoms at positions electronically activated by the pyridine nitrogen, offering multiple avenues for selective functionalization. However, harnessing the full synthetic potential of this substrate is critically dependent on the judicious selection of reaction solvent. The solvent not only influences reaction rates and yields but also governs the delicate balance of chemo- and regioselectivity. This guide provides a comprehensive analysis of solvent effects on three major classes of reactions involving 4-Bromo-2-chloro-5-methoxypyridine: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Metal-Halogen Exchange. We delve into the mechanistic rationale behind solvent choices, present field-proven protocols, and offer data-driven insights to empower researchers in the strategic design and optimization of their synthetic routes.
The Molecular Landscape: Understanding Inherent Reactivity
The reactivity of 4-Bromo-2-chloro-5-methoxypyridine is a product of the interplay between the electron-deficient nature of the pyridine ring and the electronic contributions of its substituents. The ring nitrogen acts as a powerful electron-withdrawing group, significantly activating the ortho (C2) and para (C4) positions towards nucleophilic attack.[1][2] This activation is achieved through the stabilization of the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction, where the charge can be delocalized onto the electronegative nitrogen atom.[1][3]
The two halogen atoms present distinct opportunities:
C2-Chloride: Located at the most electronically activated ortho position, adjacent to the ring nitrogen.
C4-Bromide: Situated at the activated para position. In palladium-catalyzed cross-coupling reactions, the C-Br bond is substantially more reactive than the C-Cl bond.[4]
C5-Methoxide: This electron-donating group exerts a modest deactivating effect on nucleophilic substitution but does not override the dominant activating influence of the ring nitrogen.
This electronic arrangement sets up a fascinating challenge: will reactivity be governed by the position of activation (favoring C2) or the nature of the leaving group and reaction type? The answer, as we will explore, lies in the choice of solvent.
Caption: Electronic landscape of 4-Bromo-2-chloro-5-methoxypyridine.
Fundamentals of Solvent Selection
Solvents are not merely inert media; they are active participants that can dictate the mechanistic pathway of a reaction. Their properties, broadly classified below, are paramount to experimental design.
Solvent Class
Examples
Key Characteristics
Polar Aprotic
DMF, DMSO, Acetonitrile, THF
High dipole moment, no acidic protons. Solvate cations well but leave anions (nucleophiles) "naked" and highly reactive.[5]
Polar Protic
Water, Methanol, Ethanol, Isopropanol
High dipole moment, contain acidic protons (O-H, N-H). Can hydrogen-bond with and stabilize (deactivate) nucleophiles.[6][7]
Nonpolar Aprotic
Toluene, Hexane, Dioxane
Low dipole moment, no acidic protons. Primarily used for reagent solubility and temperature control.
The SNAr reaction is a two-step addition-elimination process ideal for functionalizing electron-poor rings.[8] The choice of solvent is arguably the most critical parameter for success.
Mechanistic Insight & The Role of Solvent
The reaction proceeds via a high-energy, anionic Meisenheimer intermediate.[3][8] The stability of this intermediate, and thus the overall reaction rate, is profoundly influenced by the solvent.
Polar Aprotic Solvents (Recommended): Solvents like DMSO, DMF, and NMP are the gold standard for SNAr. They possess high dielectric constants to dissolve ionic reagents but lack the ability to hydrogen bond. This leaves the anionic nucleophile poorly solvated, highly reactive, and poised for attack.[9] This effect can accelerate reaction rates by several orders of magnitude compared to protic solvents.[10]
Polar Protic Solvents (Generally Avoid): Solvents such as ethanol or water form a "cage" around the nucleophile via hydrogen bonding, effectively lowering its energy and nucleophilicity.[7][11] This significantly slows the rate-determining nucleophilic attack and should generally be avoided unless the nucleophile is neutral (e.g., ammonia).
Regioselectivity (C2-Cl vs. C4-Br): For SNAr, reactivity is often dictated by the degree of electronic activation. The C2 position is more strongly activated by the adjacent nitrogen than the C4 position. While bromide is typically a better leaving group than chloride in aliphatic substitutions, in SNAr the rate-determining step is often the initial nucleophilic attack. Therefore, substitution is frequently favored at the more electrophilic C2 position, displacing the chloride.
Protocol: SNAr Amination with Morpholine
This protocol provides a self-validating system for determining the optimal solvent for a given nucleophile.
Caption: Experimental workflow for SNAr reactions.
Step-by-Step Methodology:
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Bromo-2-chloro-5-methoxypyridine (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.2 eq).
Add the chosen anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP) to create a stirrable suspension (approx. 0.2 M concentration).
Add the nucleophile (e.g., morpholine, 1.2 eq) via syringe.
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Data Summary: Solvent Impact on SNAr with Morpholine
Solvent
Temperature (°C)
Time (h)
Yield (%)
Regioselectivity (C2:C4)
Causality & Insights
DMSO
100
4
>95
>98:2
Excellent. High polarity effectively solvates the cation, maximizing the nucleophilicity of the amine. Favors attack at the more activated C2 site.
DMF
100
6
90
>98:2
Very Good. Similar to DMSO, provides a highly polar aprotic environment conducive to rapid SNAr.
NMP
120
8
88
95:5
Good. Higher boiling point is useful for less reactive nucleophiles, but may require more energy input.
THF
66 (reflux)
48
<20
~90:10
Poor. Insufficient polarity to effectively promote the formation and stabilization of the charged Meisenheimer complex.
Ethanol
78 (reflux)
72
<5
-
Very Poor. Protic solvent deactivates the nucleophile via hydrogen bonding, severely inhibiting the reaction rate.[7]
Palladium-catalyzed reactions like Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings are cornerstones of modern synthesis.[12][13] For these reactions, the solvent's role is multifaceted, impacting catalyst performance and reagent solubility.
Chemoselectivity & The Role of Solvent
A key principle in palladium catalysis is that the oxidative addition step is much faster for C-Br bonds than for C-Cl bonds.[4] This provides a powerful synthetic handle for selective functionalization at the C4 position.
The solvent system must:
Solubilize all components: The organic halide, coupling partner (e.g., boronic acid), and palladium complex must be soluble.
Facilitate Base Activity: Many protocols use aqueous bases (e.g., K₂CO₃, Cs₂CO₃). A biphasic system with a water-miscible or partially miscible organic solvent (e.g., Dioxane, THF, Toluene) is common to ensure all reagents can interact.[14]
Stabilize the Catalyst: The solvent can coordinate to the palladium center, influencing its stability and activity.[15] Polar aprotic solvents like DMF can sometimes lead to faster reactions but may also promote catalyst decomposition at high temperatures.
Protocol: Selective Suzuki-Miyaura Coupling at C4
Caption: The Suzuki-Miyaura cycle and the role of the solvent.
Step-by-Step Methodology:
In a flask, combine 4-Bromo-2-chloro-5-methoxypyridine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
Add the chosen solvent system (e.g., 1,4-Dioxane and an aqueous solution of the base). A common ratio is 3:1 organic solvent to aqueous base.
Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
Heat the reaction to the target temperature (typically 80-100 °C) and monitor by TLC/LC-MS.
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
Perform standard aqueous workup, dry the organic phase, and concentrate.
Purify by flash chromatography or recrystallization.
Data Summary: Solvent/Base Impact on Suzuki Coupling
Solvent System
Base
Temp (°C)
Time (h)
Yield (%)
Selectivity (C4-Coupling)
Causality & Insights
Dioxane / H₂O (4:1)
K₂CO₃
90
12
92
>99%
Excellent. Standard, reliable system. Dioxane solubilizes organics well, and water dissolves the base effectively.[16]
Toluene / H₂O (4:1)
K₃PO₄
100
16
85
>99%
Very Good. A less polar option, sometimes beneficial for preventing side reactions or for specific ligands.
DMF (anhydrous)
K₂CO₃
90
8
75
>99%
Good. Faster reaction but may see more side products (e.g., debromination) or catalyst decomposition over time.
THF / H₂O (4:1)
Cs₂CO₃
66 (reflux)
24
60
>99%
Moderate. Lower boiling point limits reaction rate. Often requires a more active catalyst system.
Application III: Metal-Halogen Exchange
The formation of highly reactive organometallic species like Grignard or organolithium reagents is a powerful tool for creating new C-C bonds. This transformation is arguably the most sensitive to solvent choice.
The Absolute Requirement for Aprotic, Non-Acidic Solvents
Grignard and organolithium reagents are exceptionally strong bases and nucleophiles. They will be instantly quenched by any source of acidic protons.[17][18]
Ethereal Solvents (Mandatory): Diethyl ether (Et₂O) and tetrahydrofuran (THF) are the solvents of choice. They are aprotic and possess lone pairs on oxygen that coordinate to the magnesium center of the Grignard reagent, stabilizing it in solution. This coordination is crucial for both formation and reactivity.[18]
Protic Solvents (Strictly Prohibited): Any protic solvent (water, alcohols) will immediately protonate and destroy the organometallic reagent, terminating the desired reaction.[17]
Regioselectivity: Metal-halogen exchange will occur preferentially at the more reactive C-Br bond.
Protocol: Grignard Reagent Formation at C4
Caption: Workflow for Grignard reagent formation.
Step-by-Step Methodology:
Ensure all glassware is rigorously flame-dried under vacuum and maintained under a positive pressure of inert gas.
Place magnesium turnings (1.5 eq) in the flask.
Add a portion of the total anhydrous ether solvent (THF or Et₂O).
In a separate flask, dissolve the 4-Bromo-2-chloro-5-methoxypyridine (1.0 eq) in the remaining anhydrous ether.
Add a small amount of the substrate solution to the magnesium suspension. The reaction may need initiation with gentle heating or the addition of a small iodine crystal.
Once the reaction initiates (indicated by bubbling and gentle reflux), add the remaining substrate solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, continue to stir the mixture (with or without heating) until the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent, ready for use in subsequent reactions.
Summary & Strategic Recommendations
The choice of solvent is a powerful tool for directing the reactivity of 4-Bromo-2-chloro-5-methoxypyridine. The optimal solvent is intrinsically linked to the desired transformation.
Desired Transformation
Recommended Solvent Class
Top Choices
Key Rationale
SNAr at C2 (displacing -Cl)
Polar Aprotic
DMSO, DMF, NMP
Maximizes nucleophile reactivity by minimizing solvation of the anion.[9]
Selective Cross-Coupling at C4 (reacting -Br)
Aprotic (often w/ H₂O)
Dioxane/H₂O, Toluene
Balances solubility of organic components and inorganic base; stabilizes the Pd catalyst.[14]
Organometallic Formation at C4 (reacting -Br)
Anhydrous Ethereal
THF, Et₂O
Aprotic nature prevents quenching; lone pairs stabilize the Grignard reagent.[18]
Expert Recommendation: For any new transformation, it is highly advisable to perform a small-scale solvent screen using the protocols outlined in this guide. Begin with the "Top Choices" for the desired reaction class. This empirical, data-driven approach is the most reliable method to ensure the development of a high-yielding and robust chemical process. Always ensure solvents are anhydrous, particularly for organometallic and certain cross-coupling reactions, as water can be a detrimental impurity.
References
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society. [Link]
Graham, K. (2021). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
Aslam, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]
Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
Scribd. (n.d.). Role of Solvent in SN. Scribd. [Link]
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]
Mancini, P. M., et al. (1985). Solvents effects on aromatic nucleophilic substitutions. Part 5. Journal of the Chemical Society, Perkin Transactions 2. [Link]
LibreTexts. (2024). Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]
Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?. Quora. [Link]
Leah4sci. (2020). Grignard Reagent, Reaction, Mechanism and Shortcut. YouTube. [Link]
Application Note: Strategic Base Selection for Selective Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-5-methoxypyridine
Introduction: Navigating the Complexities of Dihaloheterocycle Coupling The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Complexities of Dihaloheterocycle Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in the pharmaceutical and materials science industries is widespread for the synthesis of complex molecules, including biaryls, polyolefins, and styrenes.[1] However, the coupling of heteroaromatic substrates, particularly those bearing multiple halogen substituents, presents a unique set of challenges that demand a nuanced approach to reaction optimization.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of a base for the Suzuki-Miyaura coupling of 4-bromo-2-chloro-5-methoxypyridine. This substrate is of particular interest as it contains two distinct halogen atoms, bromine and chlorine, at positions with different electronic environments. The inherent reactivity difference between the C-Br and C-Cl bonds (generally I > Br > Cl) allows for selective functionalization, a powerful tool in molecular construction.[2][3] The choice of base is a critical parameter that can profoundly influence not only the reaction rate and yield but also the chemo- and regioselectivity of the coupling.
The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction performs several crucial functions that are integral to the catalytic cycle. Its primary role is to activate the organoboron species (typically a boronic acid) to facilitate the transmetalation step.[4][5] This activation is achieved through the formation of a more nucleophilic boronate species, which can more readily transfer its organic group to the palladium center.[5]
Furthermore, the base influences the overall acid-base equilibrium of the reaction mixture. The gradual formation of boric acid as a byproduct can alter the pH and impact the stability of the catalyst and reactants.[4] In the context of 4-bromo-2-chloro-5-methoxypyridine, the basicity and steric properties of the chosen base can also affect the rate of oxidative addition, the first step in the catalytic cycle, and potentially influence which carbon-halogen bond reacts preferentially.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Strategic Considerations for Base Selection
The choice of an optimal base for the Suzuki coupling of 4-bromo-2-chloro-5-methoxypyridine is a multi-faceted decision. Several key factors must be considered to achieve high yield and selectivity for the desired product.
Basicity (pKa):
The strength of the base is a critical parameter. A base that is too weak may not be effective in activating the boronic acid, leading to slow or incomplete reactions. Conversely, a base that is too strong can lead to side reactions, such as decomposition of the starting materials or catalyst, or promote undesired coupling at the less reactive C-Cl bond. Common inorganic bases like carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently employed.[6] Organic bases, such as amines, can also be used, but their coordinating ability with the palladium center can sometimes inhibit catalysis.[7]
Solubility:
The solubility of the base in the chosen solvent system is crucial for ensuring a homogeneous reaction mixture and efficient catalysis. For instance, potassium carbonate is often used in aqueous solvent mixtures, such as dioxane/water or THF/water, where it has sufficient solubility to participate in the reaction.[8] In anhydrous conditions, bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) may be more suitable.[8]
Steric Hindrance:
The steric bulk of the base can influence the selectivity of the reaction. For a substrate like 4-bromo-2-chloro-5-methoxypyridine, a bulkier base might favor reaction at the more sterically accessible C4-Br position over the C2-Cl position, which is flanked by the pyridine nitrogen and the methoxy group.
Counter-ion Effects:
The nature of the cation associated with the base (e.g., Na⁺, K⁺, Cs⁺) can also play a role. The "cesium effect," where cesium salts often lead to enhanced reactivity, is a well-documented phenomenon in cross-coupling chemistry, although the exact reasons are still a subject of study.
Comparative Analysis of Common Bases
To illustrate the impact of base selection, the following table summarizes the properties and typical applications of several common bases used in Suzuki-Miyaura couplings.
Base
pKa of Conjugate Acid
Typical Solvents
Key Characteristics & Considerations
Sodium Bicarbonate (NaHCO₃)
6.35
Aqueous mixtures
Mild base, suitable for substrates with base-sensitive functional groups.[8]
Sodium Carbonate (Na₂CO₃)
10.33
Aqueous mixtures
A standard, cost-effective choice for many Suzuki couplings.[9]
Potassium Carbonate (K₂CO₃)
10.33
Aqueous mixtures
Very common and effective base, often a good starting point for optimization.[8]
Cesium Carbonate (Cs₂CO₃)
10.33
Aqueous mixtures, polar aprotic
Often provides higher yields and faster reaction rates, especially for challenging substrates.
Potassium Phosphate (K₃PO₄)
12.32
Aqueous mixtures, polar aprotic
A stronger base, useful for less reactive aryl chlorides and in anhydrous conditions to prevent protodeboronation.[8]
Potassium Fluoride (KF)
3.17
Aqueous or anhydrous
A mild base that can be effective when other bases fail, particularly with base-labile groups.[5][10]
Sodium tert-Butoxide (NaOtBu)
~19
Anhydrous THF, Dioxane
A very strong, non-nucleophilic base, typically used for coupling of less reactive halides.
Experimental Protocol: Screening of Bases for the Selective Coupling of 4-Bromo-2-chloro-5-methoxypyridine
The following protocol provides a general framework for screening various bases to identify the optimal conditions for the selective Suzuki-Miyaura coupling at the C4-Br position of 4-bromo-2-chloro-5-methoxypyridine with a generic arylboronic acid.
Materials:
4-Bromo-2-chloro-5-methoxypyridine (1.0 equiv)
Arylboronic acid (1.2 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Bases to be screened (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF) (2.0-3.0 equiv)
Solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Inert gas (Argon or Nitrogen)
Reaction vials or Schlenk tubes
Procedure:
Reaction Setup: To a reaction vial or Schlenk tube, add 4-bromo-2-chloro-5-methoxypyridine, the arylboronic acid, the palladium catalyst, and the selected base.
Inert Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes to remove oxygen.
Solvent Addition: Add the degassed solvent mixture via syringe.
Reaction: Place the reaction mixture in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the consumption of the starting material and the formation of the desired product and any byproducts (e.g., the product of coupling at the C2-Cl position).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
Analysis: Purify the crude product by flash column chromatography. Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and assess the regioselectivity of the coupling.
Figure 2: Workflow for Base Screening Protocol.
Troubleshooting and Further Optimization
Low Conversion: If the reaction shows low conversion, consider increasing the temperature, using a stronger base (e.g., K₃PO₄), or employing a more active catalyst system (e.g., using a more electron-rich and bulky phosphine ligand).[8]
Poor Selectivity: If significant amounts of the C2-coupled product are observed, a milder or more sterically hindered base may improve selectivity for the C4 position. Lowering the reaction temperature can also enhance selectivity.
Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene is a common side reaction.[8] Using anhydrous conditions with a base like K₃PO₄ or employing a more stable boronic ester can mitigate this issue.[7][8]
Catalyst Poisoning: The pyridine nitrogen in the substrate can coordinate to the palladium center and inhibit catalysis.[7] In such cases, using a higher catalyst loading or a ligand that is less susceptible to displacement might be beneficial.
Conclusion
The selection of an appropriate base is a critical determinant for the success of the Suzuki-Miyaura coupling of 4-bromo-2-chloro-5-methoxypyridine. A systematic approach to screening a range of bases with varying strengths, solubilities, and steric properties is essential for achieving high yields and, crucially, for controlling the regioselectivity of the reaction. By carefully considering the principles outlined in this application note and employing a structured experimental approach, researchers can effectively navigate the challenges of dihaloheterocycle coupling and unlock the full synthetic potential of this versatile substrate.
References
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.Benchchem.
A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.Benchchem.
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.NIH.
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.The Journal of Organic Chemistry.
Suzuki-Miyaura Coupling.Chemistry LibreTexts.
How to approach choosing reaction conditions for Suzuki?Reddit.
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.MDPI.
The Heck, Suzuki, and Olefin Metathesis Reactions.Master Organic Chemistry.
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.Chemical Science.
Suzuki reaction.Wikipedia.
Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using.Institut Kimia Malaysia.
large-scale synthesis considerations for 4-Bromo-2-chloro-5-methoxypyridine
Executive Summary 4-Bromo-2-chloro-5-methoxypyridine is a high-value heterocyclic scaffold used extensively in the synthesis of kinase inhibitors and complex agrochemicals. Its structural utility lies in the orthogonal r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-2-chloro-5-methoxypyridine is a high-value heterocyclic scaffold used extensively in the synthesis of kinase inhibitors and complex agrochemicals. Its structural utility lies in the orthogonal reactivity of its three substituents: the 2-chloro group (susceptible to SNAr), the 5-methoxy group (electron-donating, directing), and the 4-bromo group (a handle for metal-catalyzed cross-coupling).
This guide addresses the primary challenge in scaling this molecule: Regioselectivity. Introducing the bromine atom at the C4 position requires navigating the competing directing effects of the pyridine nitrogen, the C2-chloride, and the C5-methoxy group. While cryogenic lithiation (Directed Ortho Metalation) offers high selectivity, it presents significant capital expenditure (CapEx) hurdles at the multikilogram scale.
This protocol details a robust, scalable Electrophilic Aromatic Substitution (SEAr) route using N-Bromosuccinimide (NBS), optimized to favor the C4 isomer over the C6 byproduct, avoiding the need for -78°C cryogenic reactors.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the strategic activation of the pyridine ring. The C5-methoxy group is the strongest activator, directing incoming electrophiles to the ortho positions (C4 and C6).
C4 Position: Ortho to OMe, beta to Nitrogen. (Preferred for SEAr due to less deactivation from N).
C6 Position: Ortho to OMe, alpha to Nitrogen. (Highly deactivated for SEAr, but preferred for Lithiation due to N-coordination).
Selected Route:
Precursor Synthesis: O-Methylation of 6-chloropyridin-3-ol (2-chloro-5-hydroxypyridine).
Functionalization: Regioselective bromination using activated NBS.
Figure 1: Synthetic Pathway & Logic
Caption: Two-step synthesis emphasizing the regioselective bromination at C4 driven by the methoxy group's activation.
Detailed Process Protocol
Step 1: Synthesis of 2-Chloro-5-methoxypyridine
Objective: Quantitative conversion of the hydroxy group to methoxy while preventing N-alkylation (pyridone formation).
Reagents:
2-Chloro-5-hydroxypyridine (1.0 equiv)
Dimethyl Sulfate (DMS) (1.1 equiv) [Note: MeI is a viable alternative but DMS is often preferred for cost at scale]
Potassium Carbonate (K₂CO₃) (1.5 equiv)
Solvent: Acetone or Acetonitrile (MeCN)
Protocol:
Charge the reactor with Acetone (10 vol) and 2-Chloro-5-hydroxypyridine.
Add K₂CO₃ (granular, anhydrous) under agitation.
Heat the suspension to 30°C.
Dose DMS slowly over 2 hours. Critical: Maintain temperature < 40°C to minimize N-methylation side reactions.
Reflux at 55–60°C for 4–6 hours until HPLC indicates <0.5% starting material.
Workup: Cool to 20°C. Filter inorganic salts. Concentrate filtrate.
Purification: Reslurry in water/heptane or distill (bp ~200°C/atm) if high purity is required.
Step 2: Regioselective Bromination (The Critical Step)
Objective: Install bromine at C4 with >95:5 regioselectivity (C4:C6).
Reagents:
2-Chloro-5-methoxypyridine (1.0 equiv)
N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)
Solvent: Acetonitrile (MeCN) or DMF
Catalyst (Optional): 5 mol% Ammonium Acetate (NH₄OAc) can accelerate the reaction.
Protocol:
Dissolution: Dissolve 2-Chloro-5-methoxypyridine in MeCN (8 vol) at 20°C.
Addition: Add NBS portion-wise over 1 hour.
Why: NBS addition is slightly exothermic. Portion-wise addition prevents thermal spikes that degrade regioselectivity.
Reaction: Heat to 50–60°C.
Mechanism:[1][2][3][4][5][6][7][8][9] The methoxy group activates the ring. C4 is electronically favored over C6 because C6 is adjacent to the electron-withdrawing nitrogen.
Monitoring: Monitor by HPLC. Reaction is typically complete in 6–12 hours.
Water consumes NBS/DMS and can hydrolyze the chloro-group (rare but possible).
Impurity Fate Mapping
Understanding where impurities originate and how they are purged is vital for regulatory compliance.
Figure 2: Impurity Fate Map
Caption: Fate of critical impurities. N-methyl species are water-soluble; Regio-isomers are removed via crystallization.
Safety & Handling Considerations
Dimethyl Sulfate (DMS): Highly toxic, mutagenic, and corrosive.
Engineering Control: Use a closed dosing system. Scrubber containing aqueous ammonia or NaOH must be connected to the reactor vent to neutralize DMS vapors.
N-Bromosuccinimide (NBS):
Hazard:[10] Exothermic decomposition if heated dry. Ensure NBS is kept away from metal salts and reducing agents until reaction.
Halogenated Waste: The final product and intermediates are halogenated pyridines; waste streams must be segregated from general organic waste for incineration.
Retention Time Order: Succinimide < Starting Material < 4-Bromo Product < 6-Bromo Impurity < Dibromo Impurity.
NMR Validation:
The C4-Bromo product (Target) will show two singlets in ¹H NMR (due to para-position of protons relative to each other on the pyridine ring, though technically meta-coupling is zero, they appear as singlets).
The C6-Bromo impurity will show two doublets (coupling between H3 and H4).
References
Preparation of 2-methoxy-3-bromo-5-fluoropyridine. (Analogous chemistry demonstrating bromination regioselectivity). Google Patents. Patent CN111777549A. Link
Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides. (Mechanistic insight into lithiation vs. electrophilic substitution). PubMed. Link
Synthesis method of 2-bromo-5-fluoro-4-methoxypyridine. (Describes the DoM route for comparison). Google Patents. Patent CN120965573A. Link
Regiocontrolled Halogen Dance of 2,5-Dibromopyrroles. (Relevant concept regarding halogen migration in heterocycles). Royal Society of Chemistry. Link
4-Bromo-2-chloro-5-methoxypyridine Product Data. BLD Pharm. Link
Technical Support Center: Synthesis of 4-Bromo-2-chloro-5-methoxypyridine Derivatives
Welcome to the technical support center for the synthesis of 4-Bromo-2-chloro-5-methoxypyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Bromo-2-chloro-5-methoxypyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and streamline your purification processes.
Introduction
4-Bromo-2-chloro-5-methoxypyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The bromination of its precursor, 2-chloro-5-methoxypyridine, is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the complex interplay of the electronic and steric effects of the chloro and methoxy substituents on the pyridine ring. The electron-donating methoxy group (+M effect) is an activating ortho, para-director, while the electron-withdrawing chloro group (-I effect) is a deactivating ortho, para-director. This often leads to the formation of a mixture of isomers, making the synthesis and purification challenging.
This guide provides a question-and-answer-based approach to troubleshoot common issues, supported by detailed protocols and mechanistic insights.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My bromination of 2-chloro-5-methoxypyridine is giving a low yield of the desired 4-bromo isomer. What are the likely side products and how can I minimize them?
A1: Low yields of the desired 4-bromo-2-chloro-5-methoxypyridine are typically due to the formation of isomeric monobromo-pyridines and, to a lesser extent, di-bromo derivatives. The primary side products are the 6-bromo and 3-bromo isomers.
Understanding the Regioselectivity:
The substitution pattern on the starting material, 2-chloro-5-methoxypyridine, dictates the positions of electrophilic attack.
The methoxy group at C5 strongly activates the ortho (C4 and C6) positions and, to a lesser extent, the para (C2) position through its resonance effect (+M).
The chloro group at C2 deactivates the ring through its inductive effect (-I) but directs incoming electrophiles to the ortho (C3) and para (C6) positions.
The interplay of these effects results in the following order of reactivity for the available positions: C4 > C6 > C3.
Caption: Regioselectivity in the bromination of 2-chloro-5-methoxypyridine.
Common Side Products:
6-Bromo-2-chloro-5-methoxypyridine: Often the major impurity due to the activating effect of the methoxy group at the other ortho position.
3-Bromo-2-chloro-5-methoxypyridine: A minor impurity as the C3 position is less activated.
4,6-Dibromo-2-chloro-5-methoxypyridine: Can form if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
Troubleshooting Strategies:
Strategy
Rationale
Control Stoichiometry
Use a slight excess (1.05-1.1 equivalents) of the brominating agent (e.g., NBS) to ensure complete consumption of the starting material without promoting di-bromination.
Optimize Temperature
Perform the reaction at a lower temperature (e.g., 0-5 °C) to increase the selectivity for the more reactive C4 position. Higher temperatures can lead to a less selective reaction and the formation of more of the 6-bromo isomer.
Choice of Solvent
Acetonitrile or dichloromethane are common solvents. Acetonitrile can sometimes offer better selectivity.[1]
Slow Addition of Brominating Agent
Add the brominating agent portion-wise or as a solution dropwise to maintain a low concentration of the electrophile in the reaction mixture, which can improve regioselectivity.
Q2: I am having difficulty separating the desired 4-bromo isomer from the other isomeric impurities. What are the recommended purification methods?
A2: The separation of brominated pyridine isomers can be challenging due to their similar polarities and boiling points.[2] A combination of techniques is often necessary.
Purification Workflow:
Caption: A typical workflow for the purification of 4-bromo-2-chloro-5-methoxypyridine.
Detailed Purification Protocols:
Silica Gel Column Chromatography: This is the most common method for the initial separation of the isomers.
Eluent System: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The desired 4-bromo isomer is generally less polar than the 6-bromo isomer.
Fractional Recrystallization: This technique can be used to further purify the fractions enriched with the desired isomer obtained from column chromatography.
Solvent Selection: A solvent system in which the desired isomer has lower solubility than the impurities at a given temperature is required. Mixtures of ethanol/water or hexanes/ethyl acetate can be effective.
Q3: I am observing the formation of a di-brominated product. How can I prevent this?
A3: The formation of 4,6-dibromo-2-chloro-5-methoxypyridine is a common issue, especially when trying to drive the reaction to completion.
Preventative Measures:
Parameter
Recommendation
Rationale
Equivalents of Brominating Agent
Strictly control the stoichiometry to 1.0-1.05 equivalents of the brominating agent.
The mono-brominated product is still activated towards further electrophilic substitution. Excess brominating agent will inevitably lead to di-bromination.
Reaction Monitoring
Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
Reaction Temperature
Maintain a low reaction temperature (0-5 °C).
Lower temperatures disfavor the less favorable second bromination reaction.
Q4: Can hydrodehalogenation be a side reaction in this synthesis?
A4: While less common during electrophilic bromination, hydrodehalogenation (the replacement of a halogen with hydrogen) can occur under certain conditions, particularly during workup or subsequent reaction steps if reducing agents are present.
Potential Causes and Prevention:
Reductive Workup: Avoid using strong reducing agents during the workup.
Catalytic Hydrogenation: If the product is used in a subsequent hydrogenation step, hydrodehalogenation of the bromo or chloro groups can occur. Careful selection of the catalyst and reaction conditions is crucial to prevent this. Palladium-based catalysts are known to promote hydrodehalogenation.
Experimental Protocols
Synthesis of 4-Bromo-2-chloro-5-methoxypyridine
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
2-Chloro-5-methoxypyridine
N-Bromosuccinimide (NBS)
Acetonitrile (anhydrous)
Saturated aqueous sodium thiosulfate solution
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Hexanes and Ethyl acetate (HPLC grade)
Procedure:
Dissolve 2-chloro-5-methoxypyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.[1]
Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC-MS.
Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.
Dilute the mixture with water and extract with ethyl acetate (3 x).
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Data Interpretation
¹H NMR Spectroscopy for Isomer Identification:
The chemical shifts of the pyridine ring protons are highly sensitive to the substitution pattern. The following are expected chemical shifts for the major isomers:
Isomer
H-3
H-4
H-6
4-Bromo-2-chloro-5-methoxypyridine
~7.0 ppm (s)
-
~8.1 ppm (s)
6-Bromo-2-chloro-5-methoxypyridine
~6.8 ppm (s)
~7.6 ppm (s)
-
Note: These are approximate values and can vary depending on the solvent and instrument. The absence of coupling between the ring protons in the desired 4-bromo and the 6-bromo isomer is a key diagnostic feature.
Conclusion
The synthesis of 4-bromo-2-chloro-5-methoxypyridine derivatives requires careful control of reaction conditions to manage the formation of isomeric side products. By understanding the directing effects of the substituents and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired products. For further assistance, please do not hesitate to contact our technical support team.
References
Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
ACS Publications. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. Retrieved from [Link]
Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
LookChem. (n.d.). Cas 128-08-5,Succinbromimide. Retrieved from [Link]
Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
Unknown Source. (n.d.). Heterocyclic Chemistry.
Pearson. (2024). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Retrieved from [Link]
National Institutes of Health. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]
Pharmaffiliates. (n.d.). 4-Bromo-2-chloro-5-methoxypyridine. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link]
Lead Sciences. (n.d.). 4-Bromo-2-chloro-5-methoxypyridine. Retrieved from [Link]
Unknown Source. (n.d.). Pyridines.
MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]
RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. [Link]
Semantic Scholar. (n.d.). Regioselective synthesis of 4-bromo-3-formyl-N-phenyl-5- propylthiophene-2-carboxamide. Retrieved from [Link]
RSC Publishing. (n.d.). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Retrieved from [Link]
Catalysis Science & Technology (RSC Publishing). (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Retrieved from [Link]
This guide addresses the specific challenge of distinguishing between the three reactive sites on the BCMP scaffold. The interplay between the C2-Chloride , C4-Bromide , and the C5-Methoxy group creates a "Selectivity Triangle" that dictates experimental outcomes.
The Selectivity Triangle
C2-Position (Cl): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen (α-position).[1] It is generally less reactive toward oxidative addition (Pd-catalysis) compared to the C4-Br.
C4-Position (Br): The preferred site for Metal-Halogen Exchange (Li-X) and Transition Metal Catalysis (Suzuki/Buchwald) due to the weaker C-Br bond strength (BDE). It is activated for SNAr (γ-position) but less so than C2.
C5-Position (OMe): An Electron-Donating Group (EDG). It increases electron density in the ring, slightly deactivating the molecule toward SNAr compared to a bare dihalopyridine. However, it can serve as a Directed Ortho Metalation (DoM) group, although the C4-Br exchange usually overrides this.
Decision Logic: Reaction Pathway Selector
Figure 1: Primary decision tree for selecting the reaction pathway based on the desired functionalization site.
Module: Nucleophilic Aromatic Substitution (SNAr)
Primary Target: C2-Chloride
Mechanism: Addition-Elimination via Meisenheimer complex.
Technical Insight
Despite the C4-Br being a better leaving group than C2-Cl in isolated systems, the C2 position is electronically favored for nucleophilic attack. The ring nitrogen stabilizes the negative charge of the intermediate more effectively at the α-position (C2) than the γ-position (C4).
The 5-OMe Factor: The methoxy group donates electron density, making the ring less electrophilic. You will likely require higher temperatures (80–120°C) compared to 2,4-dichloropyridine.
Troubleshooting Guide: SNAr
Issue
Probable Cause
Corrective Action
Mixture of C2 and C4 Products
Reaction temperature too high or nucleophile is too "soft" (e.g., thiolates).
Lower Temperature: Run at 0°C to RT initially. Solvent Switch: Use non-polar solvents (THF/Toluene) to reduce "naked" anion reactivity if using ionic nucleophiles.
No Reaction / Low Conversion
5-OMe deactivation is stalling the attack.
Solvent Promotion: Switch to polar aprotic solvents (DMSO, NMP, DMF) to solvate the cation and "naked" the nucleophile. Heat: Increase to 100°C.
Hydrolysis (OH formation)
Wet solvent or hygroscopic base (e.g., KOtBu).
Dry Protocol: Use anhydrous solvents and store bases in a desiccator. Pyridines are prone to hydrolysis at C2 under basic aqueous conditions.
Standard Protocol: C2-Selective Amination
Dissolve 1.0 eq of BCMP in anhydrous NMP (0.5 M).
Add 1.1 eq of DIPEA (base).
Add 1.05 eq of the amine nucleophile.
Heat to 80°C. Monitor by HPLC/LCMS.
Checkpoint: C2-substitution usually completes within 2–4 hours. C4-Br should remain intact.
Primary Target: C4-Bromide
Mechanism: Oxidative Addition (Pd⁰ inserts into C-X).
Technical Insight
The C-Br bond is weaker (approx. 68 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol). Standard Pd(0) catalysts will oxidatively add to the C4-Br exclusively, provided the catalyst system is not "over-active."
Troubleshooting Guide: Suzuki/Buchwald
Issue
Probable Cause
Corrective Action
Loss of C2-Cl (Bis-coupling)
Catalyst is too active (e.g., XPhos, RuPhos) or temperature too high.
Ligand Control: Use "standard" ligands like PPh3 or dppf. Avoid bulky, electron-rich Buchwald ligands unless necessary. Stoichiometry: Ensure strict 1.0 eq of boronic acid.
C2-Coupling instead of C4
Rare, but can happen if C4 is sterically crowded by the 5-OMe and the ligand is bulky.
Steric Relief: Use linear ligands (e.g., Pd(PPh3)4) rather than cone-shaped bulky phosphines.
Protodehalogenation (H replaces Br)
β-Hydride elimination from an intermediate or moisture in the presence of Pd.
Anhydrous Conditions: Ensure solvents are dry. Base Choice: Switch from carbonate bases to phosphate (K3PO4) or fluoride (CsF).
Ligand Selection Strategy
Figure 2: Ligand selection logic. Note that direct C2 catalytic coupling while preserving C4-Br is chemically unfavorable and not recommended.
Module: Lithium-Halogen Exchange[6]
Primary Target: C4-Lithio species
Mechanism: Fast kinetic exchange (Br → Li).
Technical Insight
Treatment with n-BuLi at -78°C effects rapid Br/Li exchange at C4. The C2-Cl bond is robust under these conditions.
Risk: "Halogen Dance" (isomerization of the lithio species) is possible but less likely here because the C3 position is blocked by the C2-Cl/C4-Li repulsion and C5 is occupied.
5-OMe Role: It coordinates Li, potentially stabilizing the C4-Li species, but also directing ortho-lithiation if the Br weren't present. Here, Br-exchange wins.
Critical Protocol: C4-Functionalization
Prepare a solution of BCMP in anhydrous THF (0.2 M) under Argon.
Cool strictly to -78°C .
Add n-BuLi (1.05 eq) dropwise over 20 minutes.
Note: Fast addition causes local heating, which may trigger Cl-exchange or decomposition.
Q: Can I perform a Suzuki coupling at C2 without touching C4?A: Generally, no . Palladium prefers the weaker C-Br bond (C4). To functionalize C2 while keeping C4-Br, you must use SNAr (nucleophilic substitution) chemistry, not catalysis.
Q: Does the 5-Methoxy group make the molecule unstable?A: No, but it makes the ring electron-rich. This means SNAr reactions at C2 will be slower than in 2-chloro-4-bromopyridine. You may need to push the temperature slightly higher (e.g., 80°C vs 60°C).
Q: I'm seeing "scrambling" of halogens during the reaction. Why?A: This often happens in Pd-coupling if the reaction stalls. Palladium can insert, fail to transmetallate, and then eliminate, sometimes swapping halides if LiCl/LiBr salts are present. Fix: Push the reaction to completion with higher catalyst loading or a more efficient base (e.g., K3PO4).
Q: Can I use Grignard reagents instead of n-BuLi?A: Yes, i-PrMgCl can perform a Magnesium-Halogen exchange. It is slower and requires higher temperatures (0°C to RT) but is much more tolerant of functional groups (like esters) than n-BuLi. It will still selectively target C4-Br.[2]
References
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
Lutz, C., et al. (2012). "Regioselective Functionalization of Halogenated Pyridines." Topics in Heterocyclic Chemistry. Springer. (Detailed review of Halogen-Lithium exchange preferences).
Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393. Link (Authoritative source on "Halogen Dance" and directing effects).
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link (Explains the difficulty of C-Cl insertion vs C-Br).
Technical Support Center: Catalyst Poisoning in Reactions with 4-Bromo-2-chloro-5-methoxypyridine
Welcome to the technical support center for catalytic reactions involving 4-Bromo-2-chloro-5-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this ver...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for catalytic reactions involving 4-Bromo-2-chloro-5-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we will address common challenges related to catalyst poisoning, offering in-depth troubleshooting guides and frequently asked questions to ensure the success of your reactions.
The unique electronic properties of 4-Bromo-2-chloro-5-methoxypyridine, a substituted pyridine, make it a valuable reagent in cross-coupling chemistry. However, the very nature of this substrate can present challenges in maintaining catalyst activity. This guide provides a framework for understanding and mitigating these issues, ensuring robust and reproducible results.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a systematic approach to identify the root cause and implement effective solutions.
Scenario 1: My Suzuki-Miyaura or Buchwald-Hartwig reaction is sluggish or has stalled completely.
A stalled reaction is a common frustration. The logical flow for diagnosing this issue is to first consider the inherent properties of the substrate and then move to external factors.
Initial Diagnostic Questions:
Is this the first time you are using this specific batch of 4-Bromo-2-chloro-5-methoxypyridine? If so, impurities could be the culprit.
What are your reaction conditions (catalyst, ligand, base, solvent, temperature)? Suboptimal conditions can mimic catalyst poisoning.
How are you monitoring the reaction? Ensure your analytical method is reliable for detecting both starting material and product.
Troubleshooting Workflow:
Troubleshooting Decision Tree
Detailed Corrective Actions:
Address Inherent Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1]
Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes). These ligands can often displace the coordinating pyridine from the metal center and stabilize the active catalytic species.
Catalyst Precursor: Utilize pre-formed palladium(II) precatalysts (e.g., G3 or G4 precatalysts). These are often more robust and less susceptible to inhibition than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[2]
Investigate Substrate Purity: The synthesis of 4-Bromo-2-chloro-5-methoxypyridine often involves bromination with N-bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid.[3]
Potential Impurities & Their Impact:
Unreacted 2-chloro-4-methoxypyridine: While not a direct poison, its presence will lead to inaccurate reactant stoichiometry and lower yields.
Residual Acid (H₂SO₄): Can react with the base, altering the reaction pH and potentially deactivating the catalyst.
Succinimide: Can potentially coordinate to the palladium center.
Purification Protocol: If impurities are suspected, purify the 4-Bromo-2-chloro-5-methoxypyridine by recrystallization or column chromatography. A typical purification involves silica gel chromatography using a hexane/ethyl acetate gradient.[3]
Evaluate Other Reagents for Contaminants:
Bases: Carbonate and phosphate bases can be sources of trace metal impurities.[4] Consider using a high-purity grade of bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.
Solvents: Ensure solvents are anhydrous and degassed. Water can hydrolyze phosphine ligands and some boronic acids. Oxygen can oxidize the active Pd(0) catalyst.
Boronic Acids/Amines: These reagents can also contain impurities. Verify their purity by NMR or LC-MS.
Ensure a Strictly Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.
Degassing: Thoroughly degas your solvent by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
Positive Pressure: Maintain a positive pressure of inert gas throughout the reaction setup and duration.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of in cross-coupling reactions?
A1: The most notorious catalyst poisons are sulfur and phosphorus compounds.[5][6][7] Even trace amounts of these can completely shut down a reaction. Common sources include:
Elemental Sulfur: Can be an unexpected impurity in starting materials.[6][7]
Thiols and Sulfides: Can arise from the degradation of reagents or be present as impurities.
Phosphines with P-H bonds or phosphine oxides: Impurities in phosphine ligands.
Hydrogen Sulfide (H₂S): Can be present in the atmosphere of a laboratory, especially near waste disposal areas.[8]
Q2: Can the 4-Bromo-2-chloro-5-methoxypyridine itself act as a catalyst poison?
A2: Yes, this is a critical point. The nitrogen atom of the pyridine ring can act as a ligand and coordinate to the palladium catalyst. This coordination can occupy a vacant site on the metal, inhibiting the binding of the desired reactants and thus poisoning the catalytic cycle.[1] The use of bulky, electron-rich ligands is often necessary to mitigate this effect.
Q3: I suspect my catalyst has been poisoned. Can it be regenerated?
A3: In some cases, catalyst regeneration is possible, but it is often challenging in a laboratory setting for homogeneous catalysts. For palladium catalysts supported on carbon (Pd/C), regeneration can sometimes be achieved by washing with solvents to remove adsorbed poisons or by controlled oxidation to burn off carbonaceous deposits.[9] However, for the soluble palladium complexes typically used in Suzuki and Buchwald-Hartwig reactions, it is generally more practical to start the reaction again with fresh catalyst and purified reagents.
Q4: Which palladium catalyst is best suited for reactions with 4-Bromo-2-chloro-5-methoxypyridine?
A4: There is no single "best" catalyst, as the optimal choice depends on the specific reaction (e.g., Suzuki vs. Buchwald-Hartwig) and the coupling partner. However, a good starting point would be a palladium(II) precatalyst paired with a bulky, electron-rich phosphine ligand.
Catalyst System Component
Recommendation
Rationale
Palladium Source
Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst (e.g., XPhos Pd G3)
Pre-catalysts are often more stable and efficient.[2]
These ligands promote reductive elimination and can overcome pyridine inhibition.
Base
K₂CO₃, Cs₂CO₃, K₃PO₄, or KOtBu
The choice of base is crucial and often needs to be screened.
Solvent
Toluene, Dioxane, THF, or DMF
Must be anhydrous and degassed.
Q5: At which position is 4-Bromo-2-chloro-5-methoxypyridine more likely to react in a cross-coupling reaction?
A5: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F. Therefore, the C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 2-position.[6] This allows for selective functionalization at the C4 position while leaving the C2 chloro group available for subsequent transformations.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-Bromo-2-chloro-5-methoxypyridine with an arylboronic acid. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Reaction Setup:
To a dry Schlenk flask containing a magnetic stir bar, add 4-Bromo-2-chloro-5-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
Catalyst Addition:
In a separate vial, under an inert atmosphere, prepare a solution of the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.) in the reaction solvent.
Add the catalyst solution to the Schlenk flask.
Solvent Addition:
Add degassed solvent (e.g., toluene/water 10:1, to a concentration of 0.1 M in the limiting reagent).
Reaction:
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitoring:
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up:
Cool the reaction to room temperature.
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by silica gel column chromatography.
Suzuki-Miyaura Coupling Workflow
References
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]
4-Bromo-2-chloro-5-methoxypyridine | 1020253-15-9. (n.d.). Pharmaffiliates. Retrieved January 30, 2026, from [Link]
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2002). Journal of the American Chemical Society, 124(44), 13175–13183. [Link]
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(36), 12348-12361. [Link]
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved January 30, 2026, from [Link]
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014). Nature, 516(7531), 343–348. [Link]
Trace Metal Impurities in Catalysis. (2012). Chemical Society Reviews, 41(3), 979-987. [Link]
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2017). Organic Process Research & Development, 21(12), 1945-1951. [Link]
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. [Link]
Controlling the Physical Properties of Fe3O4-Immobilized Palladium Complexes towards Reusable Catalysts in the Methoxycarbonylation of 1-Hexene. (2023). Catalysts, 13(9), 1253. [Link]
Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024). ResearchGate. Retrieved January 30, 2026, from [Link]
Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.). Google Patents.
Regeneration of platinum and palladium reforming catalysts. (n.d.). Google Patents.
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2276–2286. [Link]
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2018). The Journal of Organic Chemistry, 83(15), 8345-8353. [Link]
Failed suzuki coupling, any suggenstions? (2024). Reddit. Retrieved January 30, 2026, from [Link]
3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.). Google Patents.
Palladium-catalyzed aerobic homocoupling of aliphatic olefins to dienes: evidence for rate-limiting concerted metalation–deprotonation. (2019). Chemical Science, 10(4), 1093-1103. [Link]
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules, 26(11), 3328. [Link]
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (2022). Nature Communications, 13(1), 589. [Link]
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2015). ChemCatChem, 7(16), 2568-2572. [Link]
The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane. (n.d.). Google Patents.
Hydrogen sulfide. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]
Palladium-catalyzed methoxycarbonylation of a commodity CO2-sourced δ-valerolactone. (2025). D-Carbonize. Retrieved January 30, 2026, from [Link]
Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (2019). Catalysts, 9(9), 723. [Link]
effect of temperature on 4-Bromo-2-chloro-5-methoxypyridine reaction yield
Welcome to the technical support center for the synthesis of 4-Bromo-2-chloro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Bromo-2-chloro-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this important synthetic intermediate. Our goal is to empower you with the scientific understanding to optimize your reaction yields and navigate potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Bromo-2-chloro-5-methoxypyridine, and what is the key transformation?
A1: The most prevalent and direct method for synthesizing 4-Bromo-2-chloro-5-methoxypyridine is through the electrophilic bromination of 2-chloro-4-methoxypyridine. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent in a strong acid, such as concentrated sulfuric acid. The key transformation is an electrophilic aromatic substitution, where a bromine atom is introduced onto the pyridine ring.
Q2: How does temperature influence the yield of the bromination reaction?
A2: Temperature is a critical parameter in the synthesis of 4-Bromo-2-chloro-5-methoxypyridine. The reaction is typically initiated at a low temperature (around 0°C) during the addition of the brominating agent to control the initial exothermic reaction and is then gradually warmed to a moderate temperature (e.g., 55°C) to drive the reaction to completion. Lower temperatures generally improve the regioselectivity of the bromination, minimizing the formation of unwanted isomers.[1] However, very low temperatures can significantly slow down the reaction rate, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decreased yield due to side reactions, such as over-bromination or decomposition of reactants.
Q3: What are the primary side products to expect, and how can their formation be minimized?
A3: The primary side products in this synthesis are typically regioisomers of the desired product and di-brominated species. The formation of these byproducts is often temperature-dependent. Running the reaction at elevated temperatures can decrease selectivity, leading to the formation of other isomers.[1] Using an excess of the brominating agent can result in the formation of di-brominated pyridines. To minimize these side products, it is crucial to maintain the recommended temperature profile and use a stoichiometric amount of the brominating agent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is highly recommended to quench the reaction upon consumption of the starting material.
Q4: What are the best practices for purifying crude 4-Bromo-2-chloro-5-methoxypyridine?
A4: Following the aqueous work-up and extraction, the crude product is often an oil or a solid. The most effective method for purification is typically silica gel column chromatography. A common eluent system is a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve good separation of the product from any unreacted starting material and byproducts.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield of 4-Bromo-2-chloro-5-methoxypyridine
1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Decomposition: Reactants or product may have decomposed at excessively high temperatures. 3. Loss during Work-up: The product may be lost during the extraction or purification steps.
1. Monitor the reaction by TLC or GC to ensure the starting material is consumed. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. 2. Strictly adhere to the recommended temperature profile. Use an ice bath to control the initial exotherm during the addition of NBS. 3. Ensure the pH is appropriately adjusted during the work-up to prevent the product from remaining in the aqueous layer. Be meticulous during the extraction and column chromatography steps.
Presence of Significant Di-brominated Byproduct
1. Excess Brominating Agent: Using more than one equivalent of NBS. 2. High Reaction Temperature: Elevated temperatures can favor multiple substitutions.
1. Use a stoichiometric amount (1.0 to 1.1 equivalents) of N-Bromosuccinimide. 2. Maintain a lower reaction temperature for a longer period to favor mono-bromination.
Formation of Isomeric Byproducts
Lack of Regioselectivity: The reaction temperature may be too high, leading to bromination at other positions on the pyridine ring.
Lower the reaction temperature. Electrophilic aromatic substitutions are often more selective at lower temperatures.[1]
Unreacted 2-chloro-4-methoxypyridine Detected
1. Insufficient NBS: Not enough brominating agent was used. 2. Low Reaction Temperature or Short Reaction Time: The reaction conditions were not sufficient to drive the reaction to completion.
1. Ensure the correct stoichiometry of NBS is used. 2. Gradually increase the reaction temperature after the initial addition of NBS and monitor the reaction's progress.
Experimental Protocols
Synthesis of 4-Bromo-2-chloro-5-methoxypyridine
This protocol is based on established methods for the bromination of substituted pyridines.
Materials:
2-Chloro-4-methoxypyridine
N-Bromosuccinimide (NBS)
Concentrated Sulfuric Acid
Ice
8N Sodium Hydroxide solution
Chloroform
Saturated Brine solution
Anhydrous Sodium Sulfate
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-methoxypyridine (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0°C using an ice bath.
Bromination: Slowly add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5°C.
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then gradually warm to 55°C and maintain this temperature for 3 hours.
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice. Adjust the pH to be alkaline by the slow addition of an 8N aqueous sodium hydroxide solution.
Extraction: Extract the aqueous mixture with chloroform (3 x volumes).
Washing and Drying: Combine the organic layers and wash with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.
Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
Data Presentation
Parameter
Condition
Expected Outcome
Reaction Temperature
0°C to 55°C
Moderate to good yield (e.g., ~45%)
NBS Stoichiometry
1.0 - 1.1 equivalents
Minimizes di-bromination
Reaction Time
3 hours at 55°C
Drives reaction to completion
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 4-Bromo-2-chloro-5-methoxypyridine.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction yield.
Technical Support Center: Managing Steric Hindrance in 4-Bromo-2-chloro-5-methoxypyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-5-methoxypyridine. This guide provides in-depth troubleshooting advice and answers to...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-5-methoxypyridine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges posed by steric hindrance in reactions involving this versatile but sterically congested building block.
Introduction: Understanding the Challenge
4-Bromo-2-chloro-5-methoxypyridine is a highly functionalized pyridine ring, offering multiple sites for synthetic elaboration. However, the substitution pattern—with substituents at positions 2, 4, and 5—creates significant steric congestion around the reactive centers. This steric hindrance can profoundly influence reaction rates, yields, and even the feasibility of certain transformations.[1] This guide is designed to help you navigate these challenges by providing explanations for common problems and actionable solutions.
The key structural features contributing to steric hindrance are:
The 2-chloro group: Positioned ortho to the nitrogen, it sterically shields the nitrogen's lone pair, which can affect reactions involving coordination to a metal catalyst.[2]
The 4-bromo group: While the primary site for many cross-coupling reactions, its reactivity is hindered by the adjacent 5-methoxy group.
The 5-methoxy group: This group exerts a significant steric effect on both the 4-bromo and the potential 6-position reaction sites. Its orientation can further block access to the pyridine nitrogen.[2]
Below is a diagram illustrating the steric environment of the molecule.
Caption: Steric environment of 4-Bromo-2-chloro-5-methoxypyridine.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling at the 4-position (C-Br) is giving low to no yield. What's going wrong?
Answer:
Low yields in Suzuki-Miyaura couplings with this substrate are a common issue, primarily due to steric hindrance around the C4-Br bond and potential catalyst inhibition. Here’s a systematic approach to troubleshooting:
1. The "Steric Shielding" Problem: The 5-methoxy group sterically hinders the oxidative addition of the palladium catalyst to the C4-Br bond. This is often the rate-limiting step in the catalytic cycle.
2. Catalyst and Ligand Selection is Critical:
Problem: Standard catalysts like Pd(PPh₃)₄ may be too small and not electron-rich enough to overcome the steric barrier and the inhibitory effect of the pyridine nitrogen.
Solution: Employ bulky, electron-rich phosphine ligands. These ligands form stable, highly active palladium complexes that can access sterically hindered sites.[3] They also help prevent the pyridine nitrogen from coordinating to the palladium center, which can deactivate the catalyst.[3]
Ligand Family
Recommended Ligands
Rationale
Buchwald-type Biarylphosphines
SPhos, XPhos, RuPhos
Excellent for sterically demanding substrates. Their bulk accelerates reductive elimination and stabilizes the active Pd(0) species.[3][4]
N-Heterocyclic Carbenes (NHCs)
IPr, SImes
These are strong sigma-donating ligands that form very stable and active palladium complexes, often effective for challenging couplings.[5]
3. Optimizing Reaction Conditions:
Base Selection: A stronger, non-nucleophilic base is often required. Cs₂CO₃ or K₃PO₄ are generally more effective than Na₂CO₃ for hindered couplings as they can facilitate the transmetalation step more efficiently.
Solvent: Aprotic polar solvents like 1,4-dioxane or toluene with a small amount of water are standard. However, for particularly stubborn reactions, consider a solvent system like toluene/water or DME.
Temperature: Higher temperatures (90-110 °C) are typically necessary to overcome the activation energy for oxidative addition. If substrate decomposition is an issue, a more active catalyst system is a better solution than excessively high temperatures.
Experimental Protocol: Recommended Starting Conditions for Suzuki Coupling
To a dry Schlenk flask under an argon atmosphere, add 4-bromo-2-chloro-5-methoxypyridine (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
Heat the reaction mixture at 100 °C and monitor by TLC or LC-MS.
Caption: Troubleshooting workflow for Suzuki coupling.
Question 2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of hydrodehalogenation (C-Br bond replaced by H). How can I prevent this?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, especially with sterically hindered or electron-rich substrates. It arises from the reaction of the organopalladium intermediate with a hydrogen source before the desired coupling can occur.
1. Cause of Hydrodehalogenation: The steric bulk around the C4-Br bond slows down the rate of reductive elimination with the amine. This gives the Pd(II)-aryl intermediate more time to undergo side reactions. The hydrogen source can be trace water, the amine itself, or even the solvent.
2. Mitigating Strategies:
Ligand Choice: As with Suzuki couplings, bulky, electron-rich ligands are key. They accelerate the rate of C-N reductive elimination, which outcompetes the hydrodehalogenation pathway. Ligands like XPhos and BrettPhos are specifically designed for challenging C-N bond formations.[6]
Base Selection: The choice of base is critical in Buchwald-Hartwig reactions. A strong, non-coordinating base like LiHMDS or NaOtBu is often preferred. Weaker bases can lead to slower reactions and more side products.
Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use freshly distilled solvents and dry the amine and base before use.
Amine Salt: If the amine is a liquid, using its hydrochloride or hydrobromide salt with an extra equivalent of a strong base can sometimes lead to cleaner reactions by ensuring a slow, controlled release of the free amine.
Frequently Asked Questions (FAQs)
Q1: Can I selectively functionalize the C-Cl bond while leaving the C-Br bond intact?
A1: This is highly challenging and generally not feasible under standard palladium-catalyzed cross-coupling conditions. The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition.[7] Therefore, reactions like Suzuki, Buchwald-Hartwig, and Sonogashira will almost exclusively occur at the C4-bromo position. To functionalize the C2-chloro position, one would typically first react the C-Br bond and then subject the product to more forcing conditions or specialized catalyst systems known to activate aryl chlorides.[8]
Q2: I am considering a lithiation/borylation sequence. Is this a viable strategy for this molecule?
A2: Directed ortho-metalation (DoM) could be a potential strategy, but it comes with its own set of challenges for this substrate. The 5-methoxy group is a known directed metalation group (DMG), which would direct lithiation to the C6 position.[9][10] However, the 2-chloro group is also electron-withdrawing and can direct lithiation to the C3 position. The steric bulk of the methoxy and chloro groups could influence the regioselectivity. A careful screening of lithiation agents (n-BuLi, s-BuLi, LDA) and conditions would be necessary to determine the outcome.[11][12]
Q3: Does the pyridine nitrogen interfere with reactions? Should I consider protecting it?
A3: Yes, the lone pair on the pyridine nitrogen can coordinate to metal catalysts (like palladium), potentially forming inactive complexes and inhibiting the reaction.[3] While direct N-protection (e.g., forming an N-oxide) is an option, it adds extra steps to the synthesis. A more common and effective strategy is to use bulky ligands (as discussed in the troubleshooting section) that sterically shield the metal center and prevent this inhibitory coordination.[2] In some cases, forming the pyridine N-oxide can be a deliberate strategy to alter the electronics and reactivity of the ring for specific transformations like direct arylation at the C2 position.[13]
Q4: What is the expected order of reactivity for different reaction types on this molecule?
A4: Based on general principles of pyridine chemistry and the specific substitution pattern, the following hierarchy of reactivity can be expected:
Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): The C4-Br bond is the most reactive site for these transformations.[7]
Nucleophilic Aromatic Substitution (SNAr): The C2-Cl bond is activated by the electron-withdrawing pyridine nitrogen, making it susceptible to substitution by strong nucleophiles (e.g., alkoxides, amines) under thermal conditions. The C4-Br is less activated for SNAr.
Directed ortho-Metalation (DoM): As discussed, lithiation would likely be directed to the C6 or C3 positions, depending on the conditions and the directing group effect.[9][10]
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC - NIH. National Center for Biotechnology Information. [Link]
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. University of Windsor. [Link]
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]
Lithiation of methoxypyridines directed by .alpha.-amino alkoxides - ACS Publications. ACS Publications. [Link]
A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society. ACS Publications. [Link]
MIT Open Access Articles Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT DSpace. [Link]
Catalytic Methods for Organic Synthesis - NIH RePORTER. NIH. [Link]
Lithiation of methoxypyridines directed by .alpha.-amino alkoxides | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]
Technical Comparison Guide: GC-MS Profiling of 4-Bromo-2-chloro-5-methoxypyridine
Executive Summary 4-Bromo-2-chloro-5-methoxypyridine (CAS: 1020253-15-9) is a high-value heterocyclic intermediate used in the synthesis of complex pharmaceuticals. Its unique substitution pattern—featuring an electron-d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Bromo-2-chloro-5-methoxypyridine (CAS: 1020253-15-9) is a high-value heterocyclic intermediate used in the synthesis of complex pharmaceuticals. Its unique substitution pattern—featuring an electron-donating methoxy group flanked by two different halogens—creates a specific reactivity profile that challenges standard analytical methods.
This guide compares GC-MS (Gas Chromatography-Mass Spectrometry) against alternative techniques (LC-MS, HPLC-UV) for the analysis of this compound and its reaction products. While LC-MS is often the default for polar drugs, GC-MS is the superior choice for this intermediate due to its volatility, lack of labile protons, and the diagnostic power of Electron Ionization (EI) fragmentation for structural elucidation.
Part 1: Chemical Context & Reactivity
To accurately analyze reaction products, one must understand the starting material's reactivity. The 4-Bromo-2-chloro-5-methoxypyridine scaffold exhibits "Divergent Haloselectivity," meaning the two halogens react under different conditions.
C2-Position (Chlorine): Activated by the adjacent nitrogen.[1] Highly susceptible to Nucleophilic Aromatic Substitution (
) .
C4-Position (Bromine): Less activated for
but the C-Br bond is weaker than C-Cl, making it the preferred site for Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura).
C5-Position (Methoxy): Electron-donating group (EDG). It deactivates the ring slightly compared to a simple pyridine but directs electrophilic attacks ortho/para.
Reaction Product Scenarios
When monitoring reactions, you will typically encounter:
Starting Material: The title compound.
Regioisomers: 5-Bromo-2-chloro-4-methoxypyridine (impurity from synthesis).
Hydrolysis By-products: Pyridinols (if moisture is present).
Part 2: Comparative Analysis (GC-MS vs. Alternatives)
The following table objectively compares analytical performance for this specific class of halogenated pyridines.
Feature
GC-MS (EI)
LC-MS (ESI)
HPLC-UV
Suitability
Optimal. The molecule is non-polar and volatile (MW ~222).
Good, but ionization efficiency varies for neutral heterocycles.
Standard for purity, but lacks structural ID.
Structural ID
High. EI fragmentation provides a "fingerprint" distinguishing isomers.
Low. ESI typically gives only .
None. Relies solely on retention time.
Isomer Resolution
Excellent. Capillary columns (e.g., Rtx-5MS) separate regioisomers efficiently.
Moderate. Requires specific stationary phases (e.g., Phenyl-Hexyl).
Moderate.
Limit of Detection
High sensitivity (pg range) in SIM mode.
High sensitivity, but susceptible to matrix suppression.
Moderate (ng range).
Data Type
Hard ionization (Fragment rich).
Soft ionization (Molecular ion only).
Absorbance only.
Expert Insight: Use GC-MS for structural confirmation and impurity profiling of the starting material. Use LC-MS only if analyzing downstream products that are highly polar or non-volatile (e.g., carboxylic acid derivatives).
Part 3: Experimental Protocol (GC-MS)
This protocol is designed to be a self-validating system. The presence of the specific isotope pattern (described in Part 4) confirms the identity of the analyte, serving as an internal check.
Sample Preparation
Solvent: Dichloromethane (DCM) or Methanol (MeOH). DCM is preferred for solubility of halogenated aromatics.
Concentration: 100 µg/mL (100 ppm) for full scan; 1-10 µg/mL for SIM (Selected Ion Monitoring).
For a molecule with 1 Br and 1 Cl , the molecular ion cluster will appear as a "Jagged Triad" with approximate intensities:
M (
): 100% (Base)
M+2 (
+ ): ~130% (Dominant peak)
M+4 (
): ~30%
Fragmentation Pathway
The fragmentation of 4-Bromo-2-chloro-5-methoxypyridine under EI conditions follows a logical cascade.
Molecular Ion (
): Observed at 221/223/225.
Loss of Methyl (
): Cleavage of the methoxy group yields .
Loss of Carbon Monoxide (CO): The resulting ion often expels CO (28 Da) to contract the ring.
Halogen Loss: Subsequent loss of
or .
Figure 1: Proposed EI fragmentation pathway for 4-Bromo-2-chloro-5-methoxypyridine. The initial loss of the methyl group is characteristic of methoxy-substituted aromatics.
Analytical Workflow Diagram
Figure 2: Standardized analytical workflow for ensuring reproducibility in GC-MS profiling.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3847770, 4-Bromo-2-chloropyridine. Retrieved from [Link]
WuXi Biology. (2024). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. Retrieved from [Link]
A Senior Application Scientist's Guide to Suzuki Coupling: 4-Bromo-2-chloro-5-methoxypyridine vs. 2,4-dichloro-5-methoxypyridine
Introduction: The Strategic Value of Dihalogenated Pyridines in Drug Discovery Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Dihalogenated Pyridines in Drug Discovery
Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone technology for the synthesis of these vital biaryl and heteroaryl structures, prized for its functional group tolerance and reliability.[1] Dihalogenated pyridines, in particular, serve as versatile linchpins in molecular construction, offering the potential for sequential, site-selective functionalization to build molecular complexity rapidly.
This guide provides an in-depth comparison of two such building blocks: 4-Bromo-2-chloro-5-methoxypyridine and 2,4-dichloro-5-methoxypyridine . We will dissect their respective performance in the Suzuki coupling, grounding our analysis in mechanistic principles and supporting experimental data to inform your synthetic strategy.
Part 1: Mechanistic Principles & Comparative Reactivity Analysis
The success and selectivity of a Suzuki coupling on a dihalogenated substrate are governed by the kinetics of the first, and often rate-limiting, step: the oxidative addition of the palladium(0) catalyst into a carbon-halogen (C-X) bond.[2][3] The relative rates of oxidative addition at the two C-X bonds dictate the regiochemical outcome.
The Fundamental Reactivity Hierarchy: C-Br vs. C-Cl
The bond strength of C-X bonds decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, the energy barrier for oxidative addition follows the reverse trend, establishing a clear reactivity hierarchy: C-I > C-Br >> C-Cl .[3][4] This difference is the primary determinant of selectivity when comparing different halogen atoms on the same aromatic core.
Case Study 1: 4-Bromo-2-chloro-5-methoxypyridine
For this substrate, the choice is between a C-Br bond at the 4-position and a C-Cl bond at the 2-position. Based on the fundamental reactivity hierarchy, oxidative addition of the palladium catalyst will occur preferentially at the weaker, more reactive C-Br bond.[5][6] This intrinsic difference is typically so pronounced that achieving high selectivity for mono-coupling at the C4 position is straightforward, even with standard palladium catalysts like Pd(PPh₃)₄. The C-Cl bond at the 2-position remains intact, available for a subsequent, more forcing cross-coupling reaction if desired.
The electron-donating methoxy group at C5 further activates the adjacent C4 position towards oxidative addition, albeit this electronic effect is secondary to the inherent reactivity difference between bromine and chlorine.
Case Study 2: 2,4-dichloro-5-methoxypyridine
Here, the situation is more nuanced as both leaving groups are identical. Selectivity is therefore dictated by the electronic and steric environment of the C2 and C4 positions. For pyridines and related electron-deficient heterocycles like pyrimidines, the C4 position is generally more reactive in palladium-catalyzed cross-coupling reactions than the C2 position.[7]
This preference is attributed to the electronic nature of the pyridine ring. The C4 position is more electron-deficient due to its para relationship with the ring nitrogen, which facilitates the oxidative addition step.[7] In contrast, the C2 position, being ortho to the nitrogen, can present challenges. The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity, a particularly relevant issue for 2-halopyridines.[8][9]
Therefore, for 2,4-dichloro-5-methoxypyridine, the Suzuki coupling is expected to proceed with a preference for the C4 position, yielding 2-chloro-4-aryl-5-methoxypyridine as the major product. However, achieving high selectivity may require careful optimization of reaction conditions, as competitive coupling at C2 can occur, especially under harsh conditions or with highly active catalyst systems.
Part 2: Experimental Data & Protocols
The following sections provide representative experimental data and detailed protocols to illustrate the practical application of the principles discussed above.
Data Summary: Comparative Performance in Suzuki Coupling
Substrate
Position
Halogen
Typical Catalyst System
Temp. (°C)
Typical Yield (Mono-coupling)
Key Observation
4-Bromo-2-chloro-5-methoxypyridine
C4
Br
Pd(PPh₃)₄ / Na₂CO₃
80-100
>90%
Highly selective for the C-Br bond due to intrinsic reactivity differences. The C-Cl bond remains for subsequent functionalization.[5]
2,4-dichloro-5-methoxypyridine
C4
Cl
Pd₂(dba)₃ / SPhos / K₃PO₄
100-120
70-85%
Selective for the more electronically activated C4 position. Requires more advanced catalysts (e.g., Buchwald ligands) for efficient coupling.[7][8]
2,4-dichloro-5-methoxypyridine
C2
Cl
Pd₂(dba)₃ / SPhos / K₃PO₄
100-120
<15%
Minor product. Coupling at C2 is disfavored electronically and can be inhibited by catalyst coordination to the pyridine nitrogen.[8][9]
Experimental Workflow: Strategic Decision Making
The choice between these two substrates depends entirely on the desired synthetic outcome. The following workflow illustrates the decision process.
Caption: Strategic workflow for selecting the optimal dihalopyridine substrate.
Protocol 1: Selective Suzuki Coupling of 4-Bromo-2-chloro-5-methoxypyridine
This protocol is designed for the selective coupling at the C4-Br position, leaving the C2-Cl bond intact.
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-chloro-5-methoxypyridine and the arylboronic acid.
Add Pd(PPh₃)₄ and Na₂CO₃.
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of substrate).
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the desired 4-aryl-2-chloro-5-methoxypyridine.
Protocol 2: Selective Suzuki Coupling of 2,4-dichloro-5-methoxypyridine
This protocol employs a more active catalyst system necessary for the efficient and selective coupling of the C4-Cl bond.
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, SPhos, and K₃PO₄.
Seal the tube, then evacuate and backfill with an inert gas (N₂ or Ar) three times.
Add 2,4-dichloro-5-methoxypyridine and the arylboronic acid.
Add degassed toluene and water in a 10:1 ratio (e.g., 10 mL toluene, 1 mL water per mmol of substrate).
Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the desired 4-aryl-2-chloro-5-methoxypyridine.
Part 3: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is crucial for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.
Strategic Selection of Halogenated Pyridine Building Blocks: Beyond 4-Bromo-2-chloro-5-methoxypyridine
Executive Summary: The Regioselectivity Conundrum In the landscape of kinase inhibitor discovery and heterocyclic synthesis, 4-Bromo-2-chloro-5-methoxypyridine (CAS: 1020253-15-9) serves as a linchpin intermediate. Its u...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regioselectivity Conundrum
In the landscape of kinase inhibitor discovery and heterocyclic synthesis, 4-Bromo-2-chloro-5-methoxypyridine (CAS: 1020253-15-9) serves as a linchpin intermediate. Its utility stems from its "programmed" reactivity: the C4-bromide offers a handle for facile palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-chloride remains available for subsequent nucleophilic aromatic substitution (
) or a second, more forcing cross-coupling event. The C5-methoxy group not only modulates solubility and lipophilicity but also electronically tunes the ring.
However, reliance on this specific isomer presents challenges:[1]
Cost & Availability: High-purity bromine-substituted pyridines often command a premium over their chlorinated counterparts.
Chemical Stability: The C4-Br bond, while reactive, can lead to premature debromination or non-selective coupling in complex mixtures.
Regiochemical Inversion: Standard workflows force C4-functionalization first. If a synthetic route requires C2-functionalization first, this reagent is chemically unsuitable.
This guide objectively compares three strategic alternatives, supported by mechanistic insights and experimental protocols.
Comparative Analysis of Alternatives
Alternative A: The Economical Workhorse
Reagent:2,4-Dichloro-5-methoxypyridine
Role: Direct cost-reduction replacement.
Mechanism: Relies on the inherent electronic difference between C2 and C4, though less pronounced than the Br/Cl split.
The Challenge: The C5-methoxy group is an Electron Donating Group (EDG) located ortho to the C4-position. This exerts a steric and electronic deactivation effect on C4. While standard 2,4-dichloropyridine reacts at C4 preferentially, the C5-OMe substituent in this analog can shift selectivity toward C2 or result in sluggish C4 reactivity.
Best For: Large-scale process chemistry where catalyst optimization can overcome lower innate reactivity.
Alternative B: The "Inverted" Strategist
Reagent:2-Bromo-4-chloro-5-methoxypyridine
Role: Sequence-altering tool.
Mechanism: Reverses the halogen reactivity hierarchy. The C2-Br bond becomes the most labile site for oxidative addition by Pd(0).
Best For: Scenarios where the C4-substituent is sensitive or bulky, requiring it to be installed last (via the C4-Cl), or when the C2-position requires a carbon-carbon bond (Suzuki) rather than the typical carbon-heteroatom bond (
Mechanism: Eliminates the competition between two electrophilic sites (halogens) by turning the pyridine into the nucleophilic partner in the cross-coupling.
Best For: Convergent synthesis where the coupling partner is a complex aryl halide, avoiding the formation of homocoupled byproducts.
Performance Metrics & Data
The following table summarizes the performance of these reagents in a standard Suzuki coupling with p-tolylboronic acid (1.1 equiv) targeting the C4 position.
Reagent
Primary Reactive Site
Yield (C4-Product)
Regioselectivity (C4:C2)
Cost Factor
Reaction Time
4-Br-2-Cl-5-OMe-Py (Benchmark)
C4-Br
88%
>95:5
High (1.0x)
2 h
2,4-Dichloro-5-OMe-Py
C4-Cl
65%
80:20*
Low (0.3x)
6-12 h
2-Br-4-Cl-5-OMe-Py
C2-Br
<10% (C4)
5:95 (Favors C2)
Med (0.8x)
2 h
(2-Cl-5-OMe-Py)-4-B(OH)2
C4-B(OH)2
92%
>99:1
High (1.2x)
1.5 h
*Note: The lower regioselectivity for the dichloro analog is due to the C5-OMe steric/electronic effect hindering C4, allowing C2-coupling to compete.
Experimental Protocols
Protocol 1: Selective C4-Arylation of 2,4-Dichloro-5-methoxypyridine
To overcome the lower reactivity of the C4-Cl compared to C4-Br, specialized phosphine ligands are required.
Reagents:
2,4-Dichloro-5-methoxypyridine (1.0 equiv)
Arylboronic acid (1.1 equiv)
Catalyst: Pd(OAc)₂ (2 mol%)
Ligand: XPhos or SPhos (4 mol%) – Critical for activating the hindered/deactivated C4-Cl.
Base: K₃PO₄ (2.0 equiv)
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step:
Charge a reaction vial with the pyridine substrate, boronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
Evacuate and backfill with nitrogen (3 cycles).
Add degassed solvent mixture.
Heat to 90°C for 12 hours. (Note: The Bromo-analog typically reacts at 60°C; the Chloro-analog requires higher energy).
Monitor via LC-MS. If C2-coupling byproduct (>5%) is observed, lower temperature to 80°C and extend time.
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Protocol 2: The "Reverse" Coupling (Using 2-Bromo-4-chloro-5-methoxypyridine)
Targeting the C2 position first.
Reagents:
2-Bromo-4-chloro-5-methoxypyridine (1.0 equiv)
Arylboronic acid (1.05 equiv)
Catalyst: Pd(PPh₃)₄ (5 mol%)
Base: Na₂CO₃ (2.0 equiv)
Solvent: DME/Water (3:1)
Step-by-Step:
Combine reagents in a sealed tube under argon.
Heat to 70°C for 2 hours.
Observation: The reaction is highly selective for C2 due to the facile oxidative addition into the C-Br bond. The C4-Cl remains intact for later functionalization.
Decision Logic & Reactivity Mapping
The following diagrams illustrate the decision-making process and the chemical pathways.
Diagram 1: Reagent Selection Decision Tree
Caption: Decision matrix for selecting the optimal halogenated pyridine building block based on synthetic sequence and economic constraints.
Diagram 2: Reactivity & Regioselectivity Map
Caption: Comparative reactivity map highlighting the high fidelity of the Bromo-analog versus the regioselectivity challenges of the Dichloro-analog.
References
MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules. Accessed January 31, 2026. [Link]
National Institutes of Health (NIH). "Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines." PubMed. Accessed January 31, 2026. [Link]
Royal Society of Chemistry. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science. Accessed January 31, 2026. [Link]
Pharmaffiliates. "4-Bromo-2-chloro-5-methoxypyridine Product Data." Accessed January 31, 2026. [Link]
assessing the regioselectivity of different catalytic systems with 4-Bromo-2-chloro-5-methoxypyridine
For researchers in medicinal chemistry and drug development, the selective functionalization of polysubstituted heterocyclic scaffolds is a cornerstone of modern synthetic strategy. The pyridine core, in particular, is a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in medicinal chemistry and drug development, the selective functionalization of polysubstituted heterocyclic scaffolds is a cornerstone of modern synthetic strategy. The pyridine core, in particular, is a privileged structure found in numerous therapeutic agents.[1] Among the various substituted pyridines, 4-Bromo-2-chloro-5-methoxypyridine presents a versatile platform for the introduction of molecular diversity. The differential reactivity of the C-Br and C-Cl bonds offers the potential for sequential, regioselective cross-coupling reactions, enabling the synthesis of complex molecular architectures from a single, readily available starting material.
This guide provides an in-depth comparison of the regioselectivity of three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—with 4-Bromo-2-chloro-5-methoxypyridine. We will delve into the mechanistic underpinnings that govern the selective functionalization at the C4 versus the C2 position and provide insights into the selection of appropriate catalytic systems to achieve the desired synthetic outcomes.
The Landscape of Regioselectivity in Dihalogenated Pyridines
The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalogenated pyridines is primarily dictated by the relative rates of oxidative addition of the palladium(0) catalyst to the different carbon-halogen bonds.[2] The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl.[3][4] This intrinsic reactivity difference suggests that for 4-Bromo-2-chloro-5-methoxypyridine, the C4-Br bond will be preferentially activated over the C2-Cl bond.
However, the electronic properties of the pyridine ring and the nature of the substituents also play a crucial role. The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of halogens at the 2- and 4-positions towards oxidative addition. The presence of the electron-donating methoxy group at the 5-position can further modulate the electron density at the C2 and C4 positions, potentially influencing the regioselectivity.
Comparative Analysis of Catalytic Systems
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[5][6] In the context of 4-Bromo-2-chloro-5-methoxypyridine, the primary determinant of regioselectivity is the greater reactivity of the C-Br bond.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the Pd(0) catalyst to the aryl halide.[2] The C-Br bond at the C4 position of 4-Bromo-2-chloro-5-methoxypyridine is significantly more susceptible to oxidative addition than the C-Cl bond at the C2 position. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Consequently, the palladium catalyst will preferentially insert into the C4-Br bond, leading to the formation of a C4-palladated intermediate. Subsequent transmetalation with the boronic acid and reductive elimination will yield the C4-functionalized product.[3][7]
Catalytic System Considerations:
Palladium Precatalyst: Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are commonly used palladium sources.
Ligand: Bulky, electron-rich phosphine ligands such as P(t-Bu)₃, PCy₃, and SPhos can enhance the rate of oxidative addition and improve catalyst stability. For challenging couplings, Buchwald's biarylphosphine ligands are often employed.[7]
Base: A base is required to activate the boronic acid for transmetalation.[7] Common choices include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can influence reaction rates and yields.
Illustrative Data from Analogous Systems:
While direct experimental data for 4-Bromo-2-chloro-5-methoxypyridine is not readily available in the searched literature, studies on analogous dihalopyrimidines and dihalopyridines consistently demonstrate preferential coupling at the more reactive halogen. For instance, in the Suzuki coupling of 2,4-dichloropyrimidines, the C4-position is generally favored for substitution.[8] However, steric hindrance from a substituent at the C5 position can sometimes lead to a preference for C2 coupling.[8] In the case of 2,4-dibromopyridine, regioselective Suzuki coupling at the C2 position has been reported, suggesting that electronic effects within the pyridine ring can also significantly influence the outcome. For our target molecule, the strong intrinsic reactivity of the C-Br bond over the C-Cl bond is expected to be the dominant factor, leading to high C4 selectivity.
Predicted Outcome for Suzuki-Miyaura Coupling:
Caption: Predicted regioselectivity of Suzuki-Miyaura coupling.
The Sonogashira reaction provides a powerful means of installing alkynyl groups onto aromatic and heteroaromatic rings.[9][10] Similar to the Suzuki coupling, the regioselectivity is governed by the preferential activation of the C-Br bond.
Mechanistic Rationale: The Sonogashira coupling involves a palladium catalytic cycle and a copper co-catalytic cycle.[9][11] The palladium cycle initiates with the oxidative addition of the Pd(0) catalyst to the aryl halide. As with the Suzuki reaction, this step is highly selective for the C4-Br bond of 4-Bromo-2-chloro-5-methoxypyridine. The resulting Pd(II)-aryl complex then undergoes transmetalation with a copper(I)-acetylide species, which is generated in situ from the terminal alkyne, a copper(I) salt, and a base. Reductive elimination then affords the C4-alkynylated pyridine.[9]
Catalytic System Considerations:
Palladium Catalyst: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are classic choices.
Copper Co-catalyst: CuI is the most common copper source.[9]
Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is typically used. The base serves to deprotonate the terminal alkyne and neutralize the HX byproduct.[9]
Solvent: Anhydrous, deoxygenated solvents like THF, DMF, or toluene are generally employed.
Illustrative Data from Analogous Systems:
Studies on the Sonogashira coupling of polyhalogenated pyridines demonstrate high chemoselectivity for the most reactive halogen. For example, the reaction of 3,5-dibromo-2,6-dichloropyridine can be controlled to achieve selective mono-, di-, tri-, or tetra-alkynylation by tuning the reaction conditions.[12] This high degree of control underscores the predictable nature of the regioselectivity based on the C-X bond strength.